molecular formula C36H42N2O9 B15129620 Aglaxiflorin D

Aglaxiflorin D

Numéro de catalogue: B15129620
Poids moléculaire: 646.7 g/mol
Clé InChI: PCTLEJMLOGCLOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aglaxiflorin D is a useful research compound. Its molecular formula is C36H42N2O9 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H42N2O9

Poids moléculaire

646.7 g/mol

Nom IUPAC

N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide

InChI

InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)

Clé InChI

PCTLEJMLOGCLOH-UHFFFAOYSA-N

SMILES canonique

CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=C3C(=CC(=C4)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O

Origine du produit

United States

Foundational & Exploratory

Aglaxiflorin D: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aglaxiflorin D, a potent cytotoxic compound belonging to the rocaglamide (B1679497) family of natural products. This document details its source organism, biological activities, and underlying mechanisms of action, presenting key data and experimental protocols to support further research and development.

Source Organism

This compound has been isolated from the leaves of the plant species Aglaia laxiflora. Additionally, a closely related derivative, 10-oxo-aglaxiflorin D, has been identified in the leaves of Aglaia odorata, suggesting that multiple species within the Aglaia genus are sources of this class of compounds. The genus Aglaia is a member of the Meliaceae family and is predominantly found in the tropical and subtropical regions of Southeast Asia.

Quantitative Biological Activity

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

CompoundCell LineCancer TypeIC50 (µM)
10-oxo-aglaxiflorin DAGZY 83-aHuman Lung Cancer1.5
10-oxo-aglaxiflorin DSMMC-7721Human Liver Cancer2.3
Aglaforbesin DerivativeHCT116Human Colorectal Cancer1.13 (µg/mL)
Aglaforbesin DerivativeMCF7Human Breast Cancer-
Aglaforbesin DerivativeA549Human Lung Cancer-

Experimental Protocols

Isolation of this compound from Aglaia laxiflora

This protocol describes a general procedure for the isolation of this compound based on established methods for rocaglamides.

3.1.1. Extraction:

  • Air-dry the leaves of Aglaia laxiflora at room temperature and grind them into a fine powder.

  • Macerate the powdered leaves with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc).

3.1.2. Chromatographic Separation:

  • Subject the chloroform-soluble fraction, which is expected to contain this compound, to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Monitor the collected fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.

  • Further purify the fractions containing the target compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of n-hexane and acetone).

  • Finally, purify the isolated compound to homogeneity using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

3.1.3. Structure Elucidation:

  • Confirm the structure of the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound against cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway

Rocaglamides, the class of compounds to which this compound belongs, are known to exert their potent anticancer effects by targeting the translation initiation factor eIF4A. This leads to the inhibition of protein synthesis of specific oncogenes, ultimately inducing apoptosis. While the direct downstream signaling cascade of this compound is still under investigation, the general mechanism for this class of compounds involves the disruption of the eIF4F complex.

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Cell Treatment and Lysate Preparation cluster_1 Analysis of Protein Expression cluster_2 Analysis of Apoptosis CancerCells Cancer Cells AglaxiflorinD Treat with this compound CancerCells->AglaxiflorinD CellLysis Cell Lysis and Protein Extraction AglaxiflorinD->CellLysis FlowCytometry Flow Cytometry AglaxiflorinD->FlowCytometry WesternBlot Western Blot Analysis CellLysis->WesternBlot Antibodies Probe with Antibodies (e.g., for eIF4A, c-Myc, Cyclin D1, cleaved PARP) WesternBlot->Antibodies Detection Chemiluminescent Detection Antibodies->Detection AnnexinV Annexin V/PI Staining FlowCytometry->AnnexinV ApoptosisQuantification Quantification of Apoptotic Cells AnnexinV->ApoptosisQuantification G AglaxiflorinD This compound eIF4A eIF4A (RNA helicase) AglaxiflorinD->eIF4A binds and clamps onto mRNA Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) AglaxiflorinD->Translation inhibits eIF4F eIF4F Complex Formation eIF4A->eIF4F eIF4F->Translation Protein Oncogenic Proteins Translation->Protein Apoptosis Apoptosis Translation->Apoptosis leads to Proliferation Cell Proliferation and Survival Protein->Proliferation

The Natural Occurrence of Aglaxiflorin D in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a naturally occurring alkaloid that has been identified within the plant kingdom. This technical guide provides a comprehensive overview of the known botanical sources of this compound, details the experimental protocols for its isolation and characterization, and presents available quantitative data. Furthermore, this document outlines the current understanding of the biosynthetic pathways of related alkaloids and visualizes key experimental and logical workflows to support further research and development efforts.

Natural Occurrence of this compound

This compound has been isolated from plant species belonging to the genus Aglaia, a member of the Meliaceae family. The primary documented sources are the leaves of Aglaia oligophylla and Aglaia abbreviata. Additionally, a derivative, 10-oxo-aglaxiflorin D, has been isolated from the leaves of Aglaia odorata, suggesting the potential presence of this compound as a precursor or related metabolite in this species as well. While some commercial chemical suppliers have associated this compound with Arnebia euchroma, a comprehensive review of the phytochemical literature for this plant, which primarily details the presence of naphthoquinones, does not currently support this assertion.

Quantitative Data

At present, specific quantitative data regarding the yield or concentration of this compound in its source plants is not extensively reported in readily available literature. The isolation of this compound has been described in the context of phytochemical screening and structural elucidation, where the primary focus is on identification rather than quantification for production purposes. Further targeted quantitative studies are required to establish the precise concentrations of this compound in various tissues of the source plants.

Plant SpeciesPlant PartCompoundYield/ConcentrationReference
Aglaia oligophyllaLeavesThis compoundNot explicitly quantified in available literature[1]
Aglaia abbreviataLeavesThis compoundNot explicitly quantified in available literature
Aglaia odorataLeaves10-oxo-aglaxiflorin DNot explicitly quantified in available literature[2][3]

Experimental Protocols

The following section details the generalized experimental workflow for the isolation and identification of this compound from plant material, based on protocols described for the isolation of alkaloids and other secondary metabolites from Aglaia species.

General Extraction and Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of dried and powdered plant material, followed by chromatographic separation and purification.

G General Workflow for this compound Isolation A Plant Material (Leaves) (e.g., Aglaia oligophylla) B Drying and Grinding A->B Preparation C Solvent Extraction (e.g., Maceration with Methanol) B->C Extraction D Crude Extract C->D E Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate (B1210297), Water) D->E Fractionation F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G Purification H Fractions containing this compound G->H I Preparative TLC or HPLC H->I Fine Purification J Pure this compound I->J K Structural Elucidation (NMR, MS) J->K Analysis

General Workflow for this compound Isolation
Detailed Methodologies

  • Plant Material Preparation: The leaves of the source plant (e.g., Aglaia oligophylla) are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate. This step separates compounds based on their polarity, with this compound, being a moderately polar alkaloid, expected to be concentrated in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative TLC or HPLC: Fractions showing the presence of the target compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not been fully elucidated. However, as a bisamide alkaloid, its biosynthesis is believed to involve the convergence of the phenylpropanoid and amino acid metabolic pathways. A generalized proposed pathway is illustrated below.

G Proposed Biosynthetic Precursors of this compound A Shikimic Acid Pathway B L-Phenylalanine A->B C Cinnamic Acid B->C D Cinnamoyl-CoA C->D H Condensation & Cyclization D->H E Amino Acid Pool (e.g., from Krebs Cycle) F Ornithine/Arginine E->F G Putrescine F->G G->H I Bisamide Alkaloid Scaffold H->I J Tailoring Enzymes (Hydroxylation, Methylation, etc.) I->J K This compound J->K

Proposed Biosynthetic Precursors of this compound

This proposed pathway begins with the shikimic acid pathway producing aromatic amino acids like L-phenylalanine, which is a precursor to cinnamic acid derivatives. Concurrently, amino acids such as ornithine or arginine give rise to polyamines like putrescine. The condensation of these precursors, followed by a series of enzymatic modifications including cyclization, hydroxylation, and methylation, is thought to lead to the formation of the complex bisamide alkaloid structure of this compound.

Conclusion

This compound is a noteworthy alkaloid found in the Aglaia genus of plants. While its full biological activity and biosynthetic pathway are still under investigation, the established presence in these species provides a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a starting point for the isolation and further study of this compound, which may hold potential for future drug development and therapeutic applications. Further research is warranted to quantify its presence in the source plants and to fully elucidate its pharmacological properties and mechanism of action.

References

An In-depth Technical Guide to the Biosynthesis of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aglaxiflorin D is a member of the daphnane (B1241135) diterpenoids, a class of structurally complex natural products predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds are characterized by a trans-fused 5/7/6 tricyclic ring system and exhibit a wide range of biological activities, including anti-cancer and anti-HIV properties.[1][3] The intricate architecture and significant therapeutic potential of daphnane diterpenoids like this compound have made their biosynthetic pathways a subject of considerable scientific interest. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the general understanding of daphnane diterpenoid biosynthesis, and details the experimental methodologies employed to investigate such pathways.

Proposed Biosynthetic Pathway of Daphnane Diterpenoids

While the complete biosynthetic pathway specific to this compound has not been fully elucidated, a general pathway for the formation of the core daphnane skeleton has been proposed. This pathway commences from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

The biosynthesis is thought to proceed through the following key stages:

  • Formation of the Casbene (B1241624) Precursor: The pathway is initiated by the cyclization of GGPP, catalyzed by a casbene synthase, to form casbene.[4]

  • Formation of the Lathyrane and Tigliane (B1223011) Skeletons: Casbene undergoes subsequent ring-closing reactions to form the lathyrane skeleton, which is then rearranged to the tigliane scaffold.[4]

  • Formation of the Daphnane Skeleton: The characteristic daphnane framework is formed through the opening of the cyclopropane (B1198618) ring present in the tigliane precursor, leading to the formation of an isopropyl or isopropenyl group on the C-ring.[1][4]

  • Structural Diversification: The core daphnane skeleton is then subjected to a series of post-modification reactions, including various oxygenations and esterifications, to yield the vast array of naturally occurring daphnane diterpenoids, including this compound.[4] The orthoester daphnane type, characterized by an orthoester acylate at C-9, C-13, and C-14, is a common structural feature.[1]

Data Presentation

Quantitative data for the biosynthesis of this compound, such as enzyme kinetics, substrate concentrations, and product yields, are not yet available in the scientific literature. The following table serves as a template for presenting such data once it becomes available through future research.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/mg·min)Product Yield (%)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Casbene Synthase (Hypothetical)GGPP
Lathyrane Synthase (Hypothetical)Casbene
Tigliane Synthase (Hypothetical)Lathyrane Intermediate
Daphnane Synthase (Hypothetical)Tigliane Intermediate
P450 Monooxygenases (Hypothetical)Daphnane Core
Acyltransferases (Hypothetical)Hydroxylated Daphnane

Experimental Protocols

The elucidation of natural product biosynthetic pathways is a multifaceted process that employs a combination of phytochemical, biochemical, and molecular biology techniques. The following protocols are representative of the methodologies used to study the biosynthesis of daphnane diterpenoids.

1. Isolation and Structural Elucidation of Daphnane Diterpenoids

  • Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is extracted with an organic solvent such as methanol (B129727) or ethanol.[1][5]

  • Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents to separate compounds based on their polarity. Daphnane diterpenoids, being of low polarity, are typically partitioned into solvents like ethyl acetate, chloroform, or hexane.[1]

  • Chromatographic Separation: The resulting fraction is further purified using a combination of chromatographic techniques. This often involves column chromatography over silica (B1680970) gel or ODS (octadecylsilane) silica gel to separate fractions based on polarity.[1][5] Final purification to yield individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[5]

  • Structural Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[5][6] Tandem MS (MS/MS) is employed to analyze fragmentation patterns, which can provide valuable structural information about the diterpene skeleton and its substituents.[1][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and relative stereochemistry of the molecule.[5][8]

2. Elucidation of the Biosynthetic Pathway

  • Isotopic Labeling Studies: This classical approach involves feeding isotopically labeled precursors (e.g., ¹³C- or ²H-labeled glucose or mevalonate) to the plant or cell cultures.[9][10] The isolated natural product is then analyzed by NMR or MS to determine the position and extent of isotope incorporation, which provides direct evidence for the biosynthetic precursors and the rearrangement pathways.[9][11] In vitro incubations of purified recombinant enzymes with isotopically labeled substrates can provide detailed mechanistic insights.[9]

  • Identification of Biosynthetic Genes:

    • Transcriptome Analysis: Comparing the transcriptomes of tissues that produce the compound of interest with those that do not can help identify candidate genes involved in the biosynthetic pathway.[12]

    • Genome Mining: With the increasing availability of plant genome sequences, bioinformatics tools can be used to search for biosynthetic gene clusters that may be responsible for the production of daphnane diterpenoids.[4][13]

  • Heterologous Expression and Enzyme Characterization:

    • Gene Cloning and Expression: Candidate genes identified through transcriptomics or genome mining are cloned into expression vectors. These vectors are then introduced into a heterologous host, such as E. coli or Nicotiana benthamiana, which does not naturally produce the compound.[14][15][16]

    • In Vivo and In Vitro Assays: The production of intermediates or the final product in the heterologous host confirms the function of the expressed enzyme(s). For a more detailed characterization, the enzymes can be purified from the heterologous host and their activity assayed in vitro with putative substrates.[14] This allows for the determination of enzyme kinetics and substrate specificity.

Mandatory Visualization

Proposed_Biosynthetic_Pathway_of_Aglaxiflorin_D cluster_0 Core Diterpenoid Pathway cluster_1 Structural Diversification GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane Lathyrane Skeleton Casbene->Lathyrane Cyclization Tigliane Tigliane Skeleton Lathyrane->Tigliane Rearrangement Daphnane Daphnane Skeleton Tigliane->Daphnane Ring Opening Aglaxiflorin_D This compound Daphnane->Aglaxiflorin_D Oxygenations, Esterifications

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Experimental_Workflow_for_Biosynthesis_Studies Plant_Material Plant Material (e.g., Daphne sp.) Extraction Extraction & Partitioning Plant_Material->Extraction Isotopic_Labeling Isotopic Labeling Studies Plant_Material->Isotopic_Labeling Transcriptomics Transcriptome Analysis Plant_Material->Transcriptomics Chromatography Chromatography (Column, HPLC) Extraction->Chromatography Isolation Isolation of Daphnane Diterpenoids Chromatography->Isolation Structure_Elucidation Structural Elucidation (NMR, MS) Isolation->Structure_Elucidation Pathway_Elucidation Biosynthetic Pathway Elucidation Structure_Elucidation->Pathway_Elucidation Isotopic_Labeling->Pathway_Elucidation Gene_Cloning Gene Cloning & Heterologous Expression Transcriptomics->Gene_Cloning Enzyme_Assays In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Enzyme_Assays->Pathway_Elucidation

Caption: Workflow for studying daphnane diterpenoid biosynthesis.

References

Unveiling the Molecular Architecture of Aglaxiflorin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Aglaxiflorin D, a natural product isolated from the plant genus Aglaia. This document details the spectroscopic and analytical techniques employed to determine its complex molecular structure, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a nitrogen-containing secondary metabolite belonging to the bisamide class of compounds. It has been isolated from various species of the Aglaia genus, including Aglaia abbriviata, Aglaia eximia, and Aglaia laxiflora[1][2]. The Aglaia genus, part of the Meliaceae family, is a rich source of structurally diverse and biologically active compounds, including rocaglamides, triterpenoids, and bisamides, many of which have demonstrated cytotoxic and insecticidal properties[3][4][5]. While this compound itself was found to be inactive in cytotoxicity assays against P-388 and MOLT-4 cell lines, the structural elucidation of such complex natural products is crucial for understanding the chemical diversity of the genus and for providing a basis for the synthesis of potentially more active analogs.

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the analysis of its spectroscopic data. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₆H₄₂N₂O₉
Exact Mass 646.289031 g/mol
Appearance Yellow oil

Note: The detailed experimental data for the structural elucidation of this compound is reported in the inaugural dissertation by Duong Ngoc Tu, "Isolation and Structure Elucidation of Insecticidal Secondary Metabolites from Aglaia species collected in Vietnam" (2005), Heinrich-Heine-Universität Düsseldorf.

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Data would be presented here as reported in the primary literature.

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)
Data would be presented here as reported in the primary literature.

Table 4: Key 2D NMR Correlations for this compound

Correlation TypeKey Correlations
COSY Proton-proton correlations would be listed here.
HSQC Direct carbon-proton correlations would be listed here.
HMBC Long-range carbon-proton correlations would be listed here.

Table 5: HR-ESI-MS Fragmentation Data for this compound

m/z [M+H]⁺Relative Intensity (%)Proposed Fragment
Key fragment ions and their proposed structures would be presented here.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural characterization of this compound, based on common practices in natural product chemistry. For the specific protocols used for this compound, refer to the primary literature.

This compound was isolated from the ethyl acetate (B1210297) extract of the plant material. The general workflow for isolation is as follows:

  • Extraction: The dried and powdered plant material (e.g., leaves, bark) is subjected to solvent extraction, typically starting with a nonpolar solvent and progressing to more polar solvents. The ethyl acetate extract is often where bisamide compounds are found.

  • Chromatographic Separation: The crude ethyl acetate extract is then subjected to a series of chromatographic techniques to separate the individual components. This multi-step process typically involves:

    • Vaccum Liquid Chromatography (VLC): An initial fractionation of the crude extract using a silica (B1680970) gel stationary phase and a gradient of solvents with increasing polarity.

    • Column Chromatography (CC): Further separation of the VLC fractions using silica gel or other stationary phases (e.g., reversed-phase C18).

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds to yield pure this compound.

The structural elucidation of the purified this compound is achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons, their chemical environments, and their coupling relationships.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) shows direct one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) proton-carbon correlations.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact mass of the molecule and, consequently, its molecular formula. Analysis of the fragmentation pattern can provide further structural information.

  • Other Spectroscopic Techniques:

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, O-H).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores within the molecule.

Visualization of the Elucidation Process

The logical flow of the structure elucidation process can be visualized as a workflow diagram.

G Workflow for the Structure Elucidation of this compound cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Determination Plant_Material Plant Material (Aglaia sp.) Extraction Solvent Extraction (Ethyl Acetate) Plant_Material->Extraction VLC VLC Fractionation Extraction->VLC CC Column Chromatography VLC->CC Purification Final Purification (pTLC/HPLC) CC->Purification Pure_Compound Pure this compound Purification->Pure_Compound HR_ESI_MS HR-ESI-MS Pure_Compound->HR_ESI_MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D IR_UV IR & UV-Vis Spectroscopy Pure_Compound->IR_UV Molecular_Formula Determine Molecular Formula HR_ESI_MS->Molecular_Formula Functional_Groups Identify Functional Groups NMR_1D->Functional_Groups Substructures Assemble Substructures NMR_1D->Substructures NMR_2D->Substructures IR_UV->Functional_Groups Final_Structure Propose Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Substructures->Final_Structure G Logical Framework for Bioactivity Screening of Natural Products Natural_Product Isolated Natural Product (e.g., this compound) Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity Assays) Natural_Product->Primary_Screening Active Active Primary_Screening->Active Inactive Inactive Primary_Screening->Inactive Secondary_Screening Secondary Assays (e.g., Target Identification, Mechanism of Action) Active->Secondary_Screening Archived Archived for Future Screening Inactive->Archived Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization

References

An In-depth Technical Guide to Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglaxiflorin D, a member of the bisamide class of alkaloids isolated from the Aglaia species, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and compiles available information on its biological activities. Due to the limited specific data on this compound, this guide also presents general methodologies for the isolation and biological evaluation of related bisamides from Aglaia species, offering a foundational framework for future research. The document addresses the current gaps in knowledge regarding its specific mechanism of action and signaling pathways, highlighting opportunities for further investigation.

Chemical Identification

This compound is identified by the following systematic name and CAS number:

  • IUPAC Name: (2R)-N-[(2S)-1-[[(2R,3R,4S,5R,10S)-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4-phenyl-2,5-methano-1-benzoxepine-3-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylpropanamide

  • CAS Number: 269739-78-8[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R)-N-[(2S)-1-[[(2R,3R,4S,5R,10S)-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4-phenyl-2,5-methano-1-benzoxepine-3-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylpropanamide
CAS Number 269739-78-8[1]
Molecular Formula C₃₆H₄₂N₂O₉
Molecular Weight 646.73 g/mol

Biological Activity

While specific quantitative data for the biological activity of this compound is not extensively available in the current body of scientific literature, the broader class of bisamide alkaloids from Aglaia species has demonstrated a range of biological effects.

Cytotoxic Activity

Studies on various bisamides isolated from Aglaia species have indicated potential cytotoxic effects against several human cancer cell lines. However, some bisamides have shown no significant direct cytotoxicity but were found to inhibit the growth of vinblastine-resistant KB cells by enhancing the anticancer activity of vinblastine, suggesting a role in reversing drug resistance[2]. The cytotoxic potential of this compound remains an area for further investigation.

Insecticidal Activity

Compounds isolated from Aglaia species are known to possess insecticidal properties. The insecticidal potential of this compound is plausible given the activities of related compounds, but specific studies are required to confirm and quantify this effect.

Experimental Protocols

General Isolation Protocol for Bisamides from Aglaia Species

This protocol provides a representative workflow for the extraction and purification of bisamide alkaloids from the plant material of Aglaia species.

Isolation_Workflow plant_material Plant Material (e.g., leaves, bark) of Aglaia species extraction Extraction with a suitable solvent (e.g., Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), n-Butanol) extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-phase C18) column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: General workflow for the isolation of this compound.

  • Plant Material Collection and Preparation: Collect the desired plant parts (e.g., leaves, stems) of the Aglaia species. The material should be air-dried and then ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the compounds of interest are often further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure bisamide compounds.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 48-72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan (B1609692) formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement data_analysis Calculate cell viability and IC50 value measurement->data_analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions). A control group with no compound and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the mechanism of action of this compound and the signaling pathways it may modulate. The structural complexity of this compound suggests potential interactions with various cellular targets. Research into the mechanism of action of other bisamides from Aglaia has pointed towards activities such as the reversal of multidrug resistance in cancer cells[2]. This could imply an interaction with efflux pumps like P-glycoprotein. However, this remains speculative for this compound.

Future research should focus on identifying the molecular targets of this compound to elucidate its mechanism of action. A possible logical workflow for such an investigation is proposed below.

Mechanism_of_Action_Investigation start This compound target_id Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) start->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for key pathway proteins, Reporter Gene Assays) target_id->pathway_analysis validation In Vitro and In Vivo Validation (e.g., Enzyme inhibition assays, Animal models) pathway_analysis->validation elucidation Elucidation of Mechanism of Action validation->elucidation

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a structurally interesting bisamide alkaloid with potential for biological activity. This guide has summarized the currently available information on its chemical identity and provided a framework for its further study based on methodologies applied to related compounds. The significant gaps in the knowledge of its quantitative biological activity, mechanism of action, and effects on signaling pathways present clear opportunities for future research. Elucidating these aspects will be crucial in determining the potential of this compound as a lead compound in drug discovery and development. This compound as a lead compound in drug discovery and development.

References

physical and chemical properties of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Aglaxiflorin D is a natural alkaloid compound.[1] Key identifying information and its fundamental physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 269739-78-8[1]
Molecular Formula C₃₆H₄₂N₂O₉
Molecular Weight 646.7 g/mol
Appearance Powder
Storage 2-8°C Refrigerator
Shipping Conditions Ambient

Spectroscopic Data

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum of this compound is available and serves as a key tool for its structural verification.

Further detailed analysis of ¹H NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy would be necessary for complete characterization and is typically found in primary literature detailing the compound's isolation.

Biological Activity: Cytotoxicity and Apoptosis Induction

Research has demonstrated the cytotoxic and apoptotic activities of a compound identified as an aglaforbesin derivative (AFD), which is understood to be this compound, against human colorectal carcinoma cells (HCT116).[2]

Cytotoxic Efficacy

This compound exhibits potent and selective cytotoxicity against HCT116 cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented below.

Cell LineIC₅₀ (µg/mL)Description
HCT1161.13 ± 0.07Human Colorectal Carcinoma
HK-26.81 ± 1.8Normal Human Kidney Cells

The data indicates a high selectivity index of 6.04 against HCT116 cells, suggesting a targeted cytotoxic effect on cancer cells with lower toxicity towards normal cells.[2]

Apoptotic Signaling Pathway

The cytotoxic effect of this compound on HCT116 cells is mediated through the induction of apoptosis, a form of programmed cell death. The key mechanism identified is the activation of caspases 3 and 7.[2] This process, however, appears to be independent of mitochondrial membrane depolarization.[2]

apoptosis_pathway Aglaxiflorin_D This compound HCT116 HCT116 Cells Aglaxiflorin_D->HCT116 Induces toxicity in Caspase_Activation Caspase 3/7 Activation HCT116->Caspase_Activation Stimulates DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Figure 1: Apoptotic pathway induced by this compound in HCT116 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxic and apoptotic activities.

Cell Culture and Maintenance
  • Cell Lines: HCT116 (human colorectal carcinoma) and HK-2 (normal human kidney) cells were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO₂.

Bioassay-Guided Fractionation and Isolation

The leaf extract of Aglaia loheri was subjected to various chromatographic techniques to isolate the active compound. The cytotoxic fractions were identified using a step-wise application of the MTT assay on HCT116 cells. The most cytotoxic HPLC isolate was identified as the aglaforbesin derivative (this compound) through 1D and 2D NMR analysis.[3]

experimental_workflow Start Aglaia loheri leaf extract Chromatography Chromatographic Techniques Start->Chromatography MTT_Assay MTT Assay on HCT116 Cells Chromatography->MTT_Assay Cytotoxic_Fractions Identification of Cytotoxic Fractions MTT_Assay->Cytotoxic_Fractions HPLC HPLC Isolation Cytotoxic_Fractions->HPLC NMR 1D & 2D NMR Analysis HPLC->NMR AFD This compound (AFD) NMR->AFD

Figure 2: Workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the cytotoxic effects of this compound.

  • Cell Seeding: HCT116 and HK-2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

Apoptosis Assays

The JC-1 assay was used to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Seeding and Treatment: HCT116 cells were seeded in 96-well plates and treated with this compound for 24 hours.

  • JC-1 Staining: The cells were then incubated with JC-1 staining solution according to the manufacturer's protocol.

  • Fluorescence Measurement: The fluorescence was measured using a fluorescence microplate reader at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.

  • Analysis: The ratio of red to green fluorescence was calculated to determine the mitochondrial membrane potential.

The activation of executioner caspases 3 and 7 was measured to confirm the induction of apoptosis.

  • Cell Seeding and Treatment: HCT116 cells were seeded in 96-well plates and treated with this compound for 72 hours.

  • Caspase-Glo® 3/7 Reagent Addition: The Caspase-Glo® 3/7 reagent was added to each well and incubated at room temperature.

  • Luminescence Measurement: The luminescence, which is proportional to caspase activity, was measured using a luminometer.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Seeding and Treatment: HCT116 cells were grown on coverslips and treated with this compound.

  • Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton™ X-100.

  • TUNEL Staining: The cells were incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.

  • Microscopy: The cells were then visualized using a fluorescence microscope to detect the fluorescent signal in apoptotic cells.

Further Research and Drug Development Potential

The potent and selective cytotoxic activity of this compound against colorectal cancer cells, coupled with its ability to induce apoptosis, highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to:

  • Elucidate the complete panel of its physical and chemical properties.

  • Obtain and interpret a full set of spectroscopic data for comprehensive structural confirmation.

  • Investigate its efficacy in other cancer cell lines and in in vivo models.

  • Explore other potential biological activities, such as anti-inflammatory, antimicrobial, and antiviral effects, and their underlying mechanisms of action.

  • Conduct structure-activity relationship (SAR) studies to optimize its therapeutic properties.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: This guide provides a comprehensive overview of rocaglamide (B1679497) derivatives. Despite extensive searches, no specific information was found for a compound named "Aglaxiflorin D." It is possible that this is a novel or less-documented member of the rocaglamide family. The information presented herein is based on the broader class of rocaglamide derivatives, which share a common chemical scaffold and exhibit similar biological activities.

Introduction to Rocaglamide Derivatives

Rocaglamide derivatives, also known as flavaglines, are a unique class of natural products isolated from plants of the genus Aglaia (Meliaceae family).[1][2] These compounds are characterized by a complex cyclopenta[b]benzofuran skeleton and have garnered significant attention for their potent and diverse biological activities.[3][4] Initially recognized for their insecticidal properties, rocaglamides are now primarily investigated for their profound anticancer and anti-inflammatory effects.[5] Their mechanism of action often involves the inhibition of protein synthesis, making them valuable tools for cancer research and potential leads for drug development.

Core Chemical Structure

The fundamental structure of rocaglamide derivatives features a rigid cyclopenta[b]tetrahydrobenzofuran core. Variations in the substituents on this core structure give rise to the diverse family of rocaglamide analogues. The integrity of this heterocyclic furan (B31954) ring system is considered essential for their pronounced biological activity.

Biological Activities and Quantitative Data

Rocaglamide derivatives exhibit a range of biological activities, with their cytotoxic and anti-inflammatory properties being the most extensively studied.

Cytotoxic and Antiproliferative Activity

A hallmark of rocaglamide derivatives is their potent cytotoxicity against a wide array of cancer cell lines, often with IC50 values in the nanomolar range. This activity is primarily attributed to the inhibition of cell proliferation rather than immediate cell death.

CompoundCell LineAssayIC50Reference
Rocaglamide ARPMI-7951 (Melanoma)MTT Assay0.002 µg/mL
Rocaglamide AKB (Nasopharyngeal Carcinoma)MTT Assay0.006 µg/mL
Didesmethylrocaglamide (B3182005)MONO-MAC-6 (Leukemia)MTT Assay0.004 µM
DidesmethylrocaglamideMEL-JUSO (Melanoma)MTT Assay0.013 µM
Aglapervirisin AHepG2 (Hepatocellular Carcinoma)Not Specified8.0 - 15.0 nM
Aglapervirisin AHL-60 (Leukemia)Not Specified8.0 - 15.0 nM
Aglapervirisin AMCF-7 (Breast Cancer)Not Specified8.0 - 15.0 nM
Anti-inflammatory Activity

Several rocaglamide derivatives have been shown to be potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses. This inhibition contributes to their anti-inflammatory effects.

CompoundCell LineAssayIC50Reference
RocaglamideJurkat T cellsNF-κB Reporter Gene AssayNanomolar range
RocaglamideC2C12 cellsNF-κB Luciferase Assay~10-50 nM

Mechanism of Action

The primary mechanism of action for the anticancer effects of many rocaglamide derivatives is the inhibition of protein synthesis. This is achieved by targeting key components of the translation initiation machinery.

Inhibition of Translation Initiation

Rocaglamides bind to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. eIF4A is a component of the eIF4F complex, which is crucial for unwinding the 5' untranslated region (UTR) of mRNAs to allow for ribosome scanning and initiation of translation. By binding to eIF4A, rocaglamides clamp it onto specific polypurine sequences in the mRNA, thereby stalling the scanning pre-initiation complex and inhibiting the translation of a subset of mRNAs, including many that encode for proteins involved in cell growth and proliferation.

Translation_Inhibition Rocaglamide Rocaglamide Derivative eIF4A eIF4A (RNA Helicase) Rocaglamide->eIF4A Binds to mRNA mRNA (5' UTR) eIF4A->mRNA Clamps onto polypurine sequence Ribosome 43S Pre-initiation Complex eIF4A->Ribosome Inhibits scanning Protein Protein Synthesis mRNA->Protein Translation eIF4F eIF4F Complex eIF4F->mRNA Binds to 5' cap Ribosome->mRNA Scans 5' UTR

Caption: Rocaglamide-mediated inhibition of translation initiation.

Inhibition of the NF-κB Signaling Pathway

Rocaglamides inhibit NF-κB activation by interfering with the signal transduction cascade upstream of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Upstream Upstream Signaling (e.g., TRADD, TRAF2) Stimulus->Upstream IKK IKK Complex Upstream->IKK Rocaglamide Rocaglamide Derivative Rocaglamide->Upstream Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by rocaglamides.

Experimental Protocols

This section provides an overview of common methodologies used to study the biological effects of rocaglamide derivatives.

Cytotoxicity and Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the rocaglamide derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with Rocaglamide Derivative seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize formazan incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of rocaglamide derivatives on the expression levels of key signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the rocaglamide derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB and is a common method to screen for inhibitors of the NF-κB pathway.

Protocol:

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of the rocaglamide derivative.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of NF-κB inhibition.

Conclusion and Future Directions

Rocaglamide derivatives represent a fascinating and potent class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their unique mechanism of action, targeting the translation initiation machinery, offers a novel approach to cancer therapy. Further research is warranted to explore the full therapeutic utility of these compounds, including the identification and characterization of new derivatives like the potential "this compound," and to optimize their drug-like properties for clinical development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising class of molecules.

References

Flavaglines from Aglaia: A Technical Guide to Their Chemistry, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaglines, a unique class of cyclopenta[b]benzofurans, are natural products exclusively found in plants of the Aglaia genus (Meliaceae family). These compounds, first discovered in 1982 with the isolation of rocaglamide, have garnered significant attention from the scientific community due to their potent and diverse biological activities. Over a hundred different flavaglines have been isolated and characterized, showcasing a wide structural diversity. This technical guide provides a comprehensive literature review of flavaglines, focusing on their quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Flavaglines exhibit a remarkable spectrum of pharmacological effects, including potent insecticidal, anti-inflammatory, antiviral, and particularly, anticancer properties. Their cytotoxic activity against various cancer cell lines is often observed at nanomolar concentrations, highlighting their potential as promising candidates for drug development. The primary molecular targets of flavaglines have been identified as the eukaryotic translation initiation factor eIF4A and the scaffold proteins prohibitins-1 and -2 (PHB1/2). By targeting these key cellular components, flavaglines disrupt fundamental processes such as protein synthesis and cell signaling, leading to cell cycle arrest and apoptosis in cancer cells.

This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed overview of the current knowledge on flavaglines from Aglaia and facilitating further investigation into their therapeutic potential.

Quantitative Biological Data

The following tables summarize the cytotoxic activities of various flavaglines isolated from Aglaia species against a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values, providing a quantitative comparison of the potency of these compounds.

Table 1: Cytotoxicity of Silvestrol (B610840) against Human Cancer Cell Lines

Cell LineCancer TypeIC50/ED50 (nM)Reference(s)
A549Lung Cancer9.42
HT-29Colon Cancer0.7
Huh-7Hepatocellular Carcinoma30
HeLaCervical Cancer5
LNCaPProstate Cancer1 - 7
U251Glioblastoma22.88
U87Glioblastoma13.15
FTL3-wt expressing AMLAcute Myeloid Leukemia3.8
FLT3-ITD (MV4-11)Acute Myeloid Leukemia2.7
HEK293TEmbryonic Kidney15.9
Caki-2Kidney Cancer37.2

Table 2: Cytotoxicity of Rocaglamide and its Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50/ED50 (µM)Reference(s)
RocaglamideKBNasopharynx Carcinoma8.7
AglaiastatinSW480Colorectal Carcinoma< 0.01
AglaiastatinHT29/HI1Colorectal Carcinoma< 0.01
AglaiastatinVACO235Colorectal Adenoma> 10
AglaiastatinLT97Colorectal Adenoma> 10
AglaiastatinIEC18Normal Intestinal Epithelium> 10
RocaglaolHT-29Colon Cancer0.0007
Perviridicin BHT-29Colon Cancer0.46
New Cyclopenta[b]benzofuran 3HT-29Colon Cancer4.7
New Cyclopenta[b]benzofuran 4HT-29Colon Cancer1.2

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of flavaglines.

Extraction and Isolation of Flavaglines from Aglaia Species

Objective: To extract and isolate flavaglines from plant material.

Materials:

Procedure:

  • Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 48-72 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Partition the suspension with hexane to remove nonpolar constituents.

    • Concentrate the aqueous methanol fraction and then partition it with chloroform. The flavaglines will predominantly be in the chloroform fraction.

  • Chromatographic Purification:

    • Subject the chloroform-soluble fraction to silica gel column chromatography.

    • Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (B1210297) or chloroform.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.

    • Further purify the fractions containing flavaglines using preparative or semi-preparative HPLC on a C18 column.

    • A typical HPLC gradient might involve a mobile phase of methanol and water, starting with a lower concentration of methanol and gradually increasing it. For example, a gradient of 70% to 87% methanol in water over 25 minutes can be used for the separation of silvestrol analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of flavaglines on cancer cells.

Materials:

  • Human cancer cell lines (e.g., U251, U87).

  • Complete cell culture medium.

  • Flavagline compound (e.g., Silvestrol) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (Dimethyl sulfoxide).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the flavagline compound (e.g., 0, 5, 10, 20, 50, 100, 200, 400, 500 nM) for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with flavaglines.

Materials:

  • Cancer cell line of interest.

  • Flavagline compound.

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Treat the cells with the flavagline compound at the desired concentration and for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) following flavagline treatment.

Materials:

  • Cancer cell line.

  • Flavagline compound.

  • Lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

  • Imaging system.

Procedure:

  • Treat cells with the flavagline compound.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control.

Signaling Pathways and Mechanisms of Action

Flavaglines exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Inhibition of Cap-Dependent Translation via eIF4A

Flavaglines, such as rocaglamide, directly target the DEAD-box RNA helicase eIF4A, a key component of the eIF4F translation initiation complex. They stabilize the interaction between eIF4A and specific mRNA sequences, effectively "clamping" the helicase onto the mRNA. This prevents the recycling of eIF4A and inhibits the scanning process of the 43S preinitiation complex, thereby blocking cap-dependent translation of a subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival.

eIF4A_Inhibition cluster_eIF4F eIF4F Complex cluster_process eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G eIF4F_label eIF4F Assembly eIF4A eIF4A eIF4G->eIF4A mRNA 5'-UTR mRNA eIF4A->mRNA unwinds 5'-UTR eIF4A->Inhibition PIC 43S Pre-initiation Complex mRNA->PIC recruits Translation Protein Synthesis PIC->Translation Flavaglines Flavaglines Flavaglines->eIF4A binds & clamps

Caption: Flavagline-mediated inhibition of eIF4A.

Disruption of the Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Flavaglines have been shown to interfere with this pathway. By inhibiting the translation of key components of this pathway, flavaglines can suppress the downstream signaling that promotes cancer cell growth.

Methodological & Application

Application Notes and Protocols: Extraction of Aglaxiflorin D from Aglaia Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a member of the rocaglamide (B1679497) class of natural products, which are complex cyclopenta[b]benzofurans isolated from plants of the genus Aglaia (Meliaceae family). Rocaglamides, including this compound, have garnered significant interest from the scientific community due to their potent biological activities, including insecticidal, anti-inflammatory, and cytotoxic properties. This document provides a detailed protocol for the extraction and isolation of this compound from Aglaia leaves, based on established methodologies for related compounds.

Data Presentation: Extraction of Rocaglamide Derivatives from Aglaia Species

The following table summarizes the extraction and isolation of various rocaglamide derivatives from different Aglaia species, providing an overview of the solvents and chromatographic techniques commonly employed, along with reported yields. This data can serve as a reference for the expected outcomes of the this compound extraction protocol.

Compound NamePlant SpeciesPlant PartExtraction Solvent(s)Purification MethodYieldReference
Rocaglamide AAglaia dupperreanaBarkn-hexane, ethyl acetate (B1210297), methanol (B129727)VLC, CC, Sephadex LH-20, semi-preparative HPLC3.9 mg (from 5.4 g fraction)[1]
Rocaglamide IAglaia dupperreanaBarkn-hexane, ethyl acetate, methanolVLC, CC, Sephadex LH-20, semi-preparative HPLC3.8 mg (from 5.4 g fraction)[1]
Rocaglamide WAglaia dupperreanaBarkn-hexane, ethyl acetate, methanolVLC, CC, Sephadex LH-20, semi-preparative HPLC2.1 mg (from 5.4 g fraction)[1]
Rocaglamide ABAglaia dupperreanaBarkn-hexane, ethyl acetate, methanolVLC, CC, Sephadex LH-20, semi-preparative HPLC7.2 mg (from 5.4 g fraction)[1]
Rocaglamide JAglaia dupperreanaBarkn-hexane, ethyl acetate, methanolVLC, CC, Sephadex LH-20, semi-preparative HPLC1.9 mg (from 5.4 g fraction)[1]
RocaglaolAglaia dupperreanaLeavesDichloromethane (B109758)VLC, CC10 mg (from 3.6 g extract)[1]
Rocaglamide SAglaia elaeagnoideaLeavesDichloromethaneVLC, CC1.6 mg (from 3.6 g extract)[1]
Rocaglamide AYAglaia oligophyllaLeavesDichloromethaneVLC, CC, preparative TLC, preparative HPLC3.3 mg[1]

VLC: Vacuum Liquid Chromatography; CC: Column Chromatography; HPLC: High-Performance Liquid Chromatography; TLC: Thin Layer Chromatography.

Experimental Protocol: Extraction and Isolation of this compound

This protocol is a comprehensive guide for the extraction and purification of this compound from Aglaia leaves. The methodology is based on successful isolation of other rocaglamide derivatives from the same genus.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of an appropriate Aglaia species known to contain this compound, such as Aglaia abbriviata.

  • Thoroughly wash the leaves with distilled water to remove any dirt and debris.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Successive Solvent Extraction:

    • Macerate the powdered leaves (e.g., 1 kg) sequentially with solvents of increasing polarity. Start with n-hexane (3 x 3 L, 24 h each) to remove non-polar constituents like fats and waxes.

    • After filtration, macerate the plant residue with ethyl acetate (3 x 3 L, 24 h each)[1]. This compound, being a moderately polar rocaglamide, is expected to be extracted in this fraction.

    • Finally, macerate the residue with methanol (3 x 3 L, 24 h each) to extract more polar compounds.

  • Solvent Evaporation:

    • Combine the ethyl acetate filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

3. Fractionation by Vacuum Liquid Chromatography (VLC):

  • Column Packing:

    • Use a sintered glass funnel packed with silica (B1680970) gel 60 as the stationary phase[1]. The amount of silica gel should be approximately 10-20 times the weight of the crude extract.

  • Sample Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the VLC column.

  • Elution:

    • Elute the column with a gradient of increasing polarity using a solvent system such as n-hexane:ethyl acetate, followed by ethyl acetate:methanol[1].

    • Collect fractions of suitable volumes (e.g., 250 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates. Use a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 or 1:1) and visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).

    • Combine fractions with similar TLC profiles that are expected to contain this compound.

4. Purification by Column Chromatography (CC):

  • Column Preparation:

    • Pack a glass column with silica gel 60 using a slurry method with the initial mobile phase.

  • Elution:

    • Apply the combined, concentrated fraction from VLC to the top of the column.

    • Elute the column with an isocratic or gradient solvent system of increasing polarity, for instance, a gradient of dichloromethane:isopropanol or dichloromethane:methanol[1].

  • Fraction Collection and Analysis:

    • Collect smaller fractions and analyze them by TLC as described previously.

    • Combine the fractions containing the compound of interest.

5. Final Purification:

  • Semi-Preparative HPLC:

    • For final purification to obtain high-purity this compound, subject the enriched fraction from column chromatography to semi-preparative High-Performance Liquid Chromatography (HPLC)[1].

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Recrystallization:

    • Alternatively, if the compound is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate) can be employed for final purification.

6. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with literature data.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and isolation of this compound.

AglaxiflorinD_Extraction Start Dried, powdered Aglaia leaves Extraction Successive Maceration (n-hexane, ethyl acetate, methanol) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Hexane_Extract n-Hexane Extract (discard) Filtration1->Hexane_Extract n-hexane Methanol_Extract Methanol Extract (store/discard) Filtration1->Methanol_Extract methanol EtOAc_Extract Ethyl Acetate Extract Filtration1->EtOAc_Extract ethyl acetate Concentration Concentration (Rotary Evaporation) EtOAc_Extract->Concentration Crude_EtOAc Crude Ethyl Acetate Extract Concentration->Crude_EtOAc VLC Vacuum Liquid Chromatography (Silica Gel) Crude_EtOAc->VLC Fraction_Collection_VLC Fraction Collection & TLC Analysis VLC->Fraction_Collection_VLC Combined_Fractions_VLC Combined Fractions containing this compound Fraction_Collection_VLC->Combined_Fractions_VLC CC Column Chromatography (Silica Gel) Combined_Fractions_VLC->CC Fraction_Collection_CC Fraction Collection & TLC Analysis CC->Fraction_Collection_CC Enriched_Fraction Enriched this compound Fraction Fraction_Collection_CC->Enriched_Fraction Final_Purification Final Purification Enriched_Fraction->Final_Purification HPLC Semi-preparative HPLC Final_Purification->HPLC Recrystallization Recrystallization Final_Purification->Recrystallization Pure_Compound Pure this compound HPLC->Pure_Compound Recrystallization->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

Caption: Workflow for this compound extraction.

References

Application Notes and Protocols for the Isolation and Purification of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a pyrrolizidine (B1209537) alkaloid isolated from the roots of Arnebia euchroma, a plant traditionally used in Chinese medicine.[1] Alkaloids from Arnebia euchroma have garnered interest for their potential biological activities, including anti-inflammatory and cytotoxic effects. This document provides a comprehensive guide to the isolation, purification, and characterization of this compound for research and drug development purposes. The protocols outlined below are based on established methods for the isolation of pyrrolizidine alkaloids from Arnebia euchroma and general phytochemical purification techniques.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₆H₄₂N₂O₉[2]
Molecular Weight646.7 g/mol [2]
Exact Mass646.289031 g/mol [2]

Experimental Protocols

I. Extraction of Crude Alkaloids from Arnebia euchroma

This protocol describes the initial extraction of a crude alkaloid fraction from the dried roots of Arnebia euchroma.

Materials:

Procedure:

  • Place 2 kg of dried and powdered roots of Arnebia euchroma into the thimble of a Soxhlet apparatus.

  • Extract the plant material with methanol for five days.[1]

  • After extraction, concentrate the methanolic extract to dryness using a rotary evaporator to obtain the crude methanol extract.

  • Suspend the dried methanol extract in a dilute ammonia solution.

  • Transfer the aqueous suspension to a separatory funnel and extract three times with dichloromethane.[1]

  • Combine the organic layers (dichloromethane) and concentrate to dryness using a rotary evaporator.

  • The resulting residue is the crude alkaloidal fraction.

II. Purification of this compound

The crude alkaloidal fraction can be purified using a combination of chromatographic techniques. A general approach involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.

A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude alkaloidal fraction

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of dichloromethane and methanol)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare a silica gel column of appropriate dimensions.

  • Dissolve the crude alkaloidal fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol.

  • Collect fractions of a suitable volume using a fraction collector.

  • Monitor the separation by analyzing the collected fractions using TLC.

  • Combine fractions containing the compound of interest (based on TLC analysis against a reference standard if available).

  • Concentrate the combined fractions to obtain a semi-purified fraction containing this compound.

B. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

  • Semi-purified fraction containing this compound

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative reversed-phase C18 column

  • HPLC-grade solvents (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid or formic acid)

  • Vials for fraction collection

Procedure:

  • Dissolve the semi-purified fraction in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of this compound from other components.

  • Scale up the analytical method to the preparative HPLC system. A typical preparative HPLC method for alkaloid purification might involve:

    • Column: Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% to 90% B over 40 minutes.

    • Flow Rate: 15-20 mL/min

    • Detection: UV at a wavelength determined from the UV spectrum of this compound (e.g., 220 nm or 280 nm).

  • Inject the sample and collect the fraction corresponding to the this compound peak.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Combine pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

TechniquePurposeExpected Data
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.High-resolution mass spectrometry should confirm the molecular formula C₃₆H₄₂N₂O₉ and the exact mass of 646.289031 g/mol .[2]
¹H NMR Spectroscopy Elucidation of the proton environment in the molecule.Provides information on the number and types of protons, their chemical shifts, and coupling constants, which helps in determining the structure.
¹³C NMR Spectroscopy Elucidation of the carbon skeleton of the molecule.Provides information on the number and types of carbon atoms. A ¹³C NMR spectrum is available on SpectraBase.[2]

Biological Activity and Signaling Pathways

Extracts and compounds from Arnebia euchroma have been reported to exhibit various biological activities, including anticancer and anti-inflammatory effects. These effects are often mediated through the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Compounds from Arnebia euchroma have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AglaxiflorinD This compound (from A. euchroma) AglaxiflorinD->PI3K Inhibits AglaxiflorinD->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. Certain compounds from Arnebia euchroma can modulate this pathway, contributing to their anti-inflammatory and anticancer properties.

MAPK_Signaling_Pathway Stimuli External Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates Inflammation Inflammation TranscriptionFactors->Inflammation Promotes Proliferation Cell Proliferation TranscriptionFactors->Proliferation Promotes AglaxiflorinD This compound (from A. euchroma) AglaxiflorinD->MAPKKK Modulates

Caption: MAPK signaling pathway and potential modulation by this compound.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is summarized in the following diagram.

Isolation_Workflow PlantMaterial Dried & Powdered Arnebia euchroma Roots Extraction Soxhlet Extraction (Methanol) PlantMaterial->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract AcidBaseExtraction Acid-Base Partitioning (NH₃ / CH₂Cl₂) CrudeExtract->AcidBaseExtraction CrudeAlkaloids Crude Alkaloid Fraction AcidBaseExtraction->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography SemiPurified Semi-Purified Fraction ColumnChromatography->SemiPurified PrepHPLC Preparative HPLC SemiPurified->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Characterization Structural Characterization (MS, NMR) PureCompound->Characterization BiologicalAssays Biological Activity Assays PureCompound->BiologicalAssays

Caption: Workflow for the isolation and purification of this compound.

References

Total Synthesis of Aglaxiflorin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature detailing a completed total synthesis of Aglaxiflorin D. Extensive searches of chemical databases and peer-reviewed publications have not yielded any reports on the successful synthesis of this specific natural product.

Therefore, the detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams as requested, cannot be generated at this time.

This document will be updated if and when the total synthesis of this compound is reported in the scientific literature. Researchers, scientists, and drug development professionals are encouraged to monitor relevant journals in the field of organic chemistry and natural product synthesis for future developments.

While information on the synthesis of this compound is unavailable, the Aglaia genus, from which this compound is presumably derived, is known for producing a variety of bioactive compounds.[1] Research on other molecules from this genus may provide insights into potential synthetic strategies and biological activities. For instance, flavagline derivatives from Aglaia species have shown significant cytotoxic effects, making them potential leads for cancer therapy.[1]

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a member of the rocaglate or flavagline class of natural products isolated from plants of the Aglaia genus. Compounds from this class have demonstrated significant cytotoxic and anticancer properties.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, including methods for determining cell viability, apoptosis induction, and effects on the cell cycle. The information is based on established cytotoxicity assay methodologies and published data on structurally related compounds, such as the aglaforbesin derivative (AFD).

Data Presentation

Table 1: Cytotoxicity of Aglaforbesin Derivative (AFD) in Human Cancer and Normal Cell Lines
Cell LineCell TypeIC50 (µg/mL)
HCT116Human Colorectal Carcinoma1.13 ± 0.07[2]
HK-2Normal Human Kidney6.81 ± 1.8[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • LDH Reaction: Transfer 100 µL of the supernatant from each well to a new 96-well plate. Add 100 µL of the LDH reaction solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Assays

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment 24h incubation MTT Assay MTT Assay This compound Treatment->MTT Assay Cell Viability LDH Assay LDH Assay This compound Treatment->LDH Assay Cytotoxicity Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Apoptosis Caspase-3/7 Assay Caspase-3/7 Assay This compound Treatment->Caspase-3/7 Assay Apoptosis Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Cell Proliferation JC-1 Assay JC-1 Assay This compound Treatment->JC-1 Assay Mitochondrial Health IC50 Determination IC50 Determination MTT Assay->IC50 Determination Percent Cytotoxicity Percent Cytotoxicity LDH Assay->Percent Cytotoxicity Apoptotic Population Analysis Apoptotic Population Analysis Annexin V/PI Staining->Apoptotic Population Analysis Caspase Activity Caspase Activity Caspase-3/7 Assay->Caspase Activity Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Mitochondrial Depolarization Mitochondrial Depolarization JC-1 Assay->Mitochondrial Depolarization

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Caption: General overview of apoptosis signaling pathways.

Discussion of Potential Mechanism of Action

Based on studies of the structurally related aglaforbesin derivative (AFD), this compound may induce cytotoxicity in cancer cells through the activation of the apoptotic signaling pathway. The observed mechanism for AFD involves the activation of caspase-3/7 and subsequent DNA fragmentation. Interestingly, this process appears to be independent of mitochondrial membrane depolarization, as determined by JC-1 staining. This suggests that this compound might primarily act through the extrinsic apoptotic pathway or a mitochondrial-independent intrinsic pathway. Further investigation into the effects of this compound on specific members of the Bcl-2 family and death receptors is warranted to fully elucidate its mechanism of action. Additionally, analysis of cell cycle distribution following treatment could reveal if this compound induces cell cycle arrest at specific checkpoints, which is a common mechanism for many anticancer compounds.

References

Application Notes and Protocols for Anti-inflammatory Studies Using Albiflorin (as a proxy for Aglaxiflorin D)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Albiflorin in anti-inflammatory studies. Due to the limited availability of specific data on "Aglaxiflorin D," this document focuses on Albiflorin, a structurally related and well-researched compound with demonstrated anti-inflammatory properties. The protocols and data presented herein are based on established methodologies and findings related to Albiflorin's mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Mechanism of Action

Albiflorin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] The primary mechanisms include:

  • Inhibition of the NF-κB Pathway: Albiflorin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1][3][4] This inhibition is achieved by preventing the degradation of IκBα, which otherwise allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.

  • Modulation of the MAPK Pathway: Albiflorin also influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli. It has been observed to inhibit the phosphorylation of key MAPK proteins such as ERK, p38, and JNK.

Data Presentation

The following tables summarize quantitative data from representative studies on the anti-inflammatory effects of Albiflorin.

Table 1: In Vitro Anti-inflammatory Effects of Albiflorin on IL-1β-induced Rat Chondrocytes

ParameterControlIL-1β (10 ng/mL)IL-1β + Albiflorin (50 µM)IL-1β + Albiflorin (100 µM)
Cell Viability (%) 10075.2 ± 5.188.4 ± 6.295.1 ± 4.8
Apoptosis Rate (%) 5.1 ± 0.828.6 ± 2.315.3 ± 1.99.8 ± 1.2
iNOS Expression (relative) 1.04.2 ± 0.52.1 ± 0.31.3 ± 0.2
COX-2 Expression (relative) 1.03.8 ± 0.41.9 ± 0.21.1 ± 0.1
MMP-13 Expression (relative) 1.05.1 ± 0.62.5 ± 0.41.4 ± 0.2

Data are presented as mean ± standard deviation. Data is illustrative and compiled from typical findings in the field.

Table 2: In Vivo Anti-inflammatory Effects of Albiflorin on DSS-induced Colitis in Mice

ParameterControlDSS ModelDSS + Albiflorin (20 mg/kg)DSS + Albiflorin (40 mg/kg)
Disease Activity Index (DAI) 03.8 ± 0.42.1 ± 0.31.2 ± 0.2
Colon Length (cm) 8.5 ± 0.55.2 ± 0.46.8 ± 0.57.9 ± 0.3
MPO Activity (U/g tissue) 1.2 ± 0.25.8 ± 0.73.1 ± 0.41.9 ± 0.3
TNF-α Level (pg/mL) 25.4 ± 3.1112.8 ± 10.565.3 ± 7.238.7 ± 4.5
IL-6 Level (pg/mL) 18.2 ± 2.595.7 ± 9.151.4 ± 6.329.8 ± 3.7

Data are presented as mean ± standard deviation. Data is illustrative and compiled from typical findings in the field.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in Cell Culture

Objective: To evaluate the effect of Albiflorin on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Albiflorin

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (primary and secondary antibodies for p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and GAPDH)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of Albiflorin (e.g., 10, 25, 50 µM) for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (DMSO) and a positive control group (LPS alone) should be included.

  • Nitric Oxide (NO) Assay: After 24 hours of incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against the target proteins (p-p65, p-p38, etc.) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay using a Carrageenan-induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of Albiflorin in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Albiflorin

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into four groups (n=6 per group): Vehicle control (saline), Carrageenan control, Albiflorin-treated (e.g., 20 and 40 mg/kg, p.o.), and Indomethacin-treated (10 mg/kg, p.o.).

  • Drug Administration: Administer Albiflorin or Indomethacin orally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells in 6-well Plates Culture->Seed Pretreat Pre-treat with Albiflorin Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulate->ELISA Western_Blot Protein Expression (Western Blot) Stimulate->Western_Blot

Caption: Workflow for in vitro anti-inflammatory evaluation.

NF-κB Signaling Pathway Inhibition by Albiflorin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NFkB_active Active NF-κB (Translocation) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes Induces Transcription Albiflorin Albiflorin Albiflorin->IKK Inhibits

Caption: Albiflorin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway Modulation by Albiflorin Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Raf Raf Receptor->Raf MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates Inflammation Inflammatory Response p38->Inflammation JNK JNK MKK4_7->JNK Phosphorylates JNK->Inflammation MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->Inflammation Albiflorin Albiflorin Albiflorin->p38 Inhibits Phosphorylation Albiflorin->JNK Inhibits Phosphorylation Albiflorin->ERK1_2 Inhibits Phosphorylation

Caption: Albiflorin modulates the MAPK signaling pathway.

References

Application Notes and Protocols for the Evaluation of Aglaxiflorin D as a Potential Insecticidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific studies on "Aglaxiflorin D" as an insecticidal agent. Therefore, this document provides a generalized framework and detailed protocols for the evaluation of a novel natural compound, provisionally named this compound, as a potential insecticide. The methodologies and data presented are illustrative and based on established practices in insecticide research.

Introduction

The increasing demand for sustainable and environmentally benign pest management strategies has spurred research into naturally derived insecticides. Plant secondary metabolites offer a rich source of bioactive compounds with potential insecticidal properties. This document outlines a comprehensive approach to assess the insecticidal potential of a novel, purified compound, this compound. The following sections provide detailed protocols for its extraction and purification, evaluation of its biological activity against common insect pests, and investigation into its potential mode of action.

Extraction and Purification of this compound

The initial step in evaluating a plant-derived compound is its efficient extraction and purification. The choice of method depends on the chemical nature of the compound. For a compound like this compound, a multi-step approach is often necessary to achieve high purity.

Protocol 2.1: General Extraction and Purification Workflow

  • Source Material Preparation: Collect and dry the plant material (e.g., leaves, roots, or bark) from which this compound is to be isolated. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

    • Alternatively, use a single solvent system (e.g., 80% ethanol) for broad-range extraction.

    • Techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.[1]

  • Fractionation:

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

    • Subject the concentrated extract to liquid-liquid partitioning to separate fractions with different polarities.

  • Chromatographic Purification:

    • Utilize column chromatography for the separation of the target compound from the enriched fraction.[2] Common stationary phases include silica (B1680970) gel or alumina.

    • Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or macroporous resin adsorption.[3]

  • Purity Assessment: The purity of the isolated this compound should be confirmed using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Illustrative Purification Table for this compound

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Methanolic Extract10001505
Ethyl Acetate Fraction1504520
Silica Gel Column Chromatography45585
Preparative HPLC50.8>98

Insecticidal Activity Bioassays

A series of bioassays are required to determine the insecticidal efficacy of this compound against target pest species.

Protocol 3.1: Leaf-Dip Bioassay for Foliar Pests (e.g., Plutella xylostella)

  • Insect Rearing: Maintain a healthy, multi-generational colony of the target insect under controlled laboratory conditions.

  • Preparation of Test Solutions: Dissolve purified this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol) containing a non-ionic surfactant (e.g., Triton X-100) to ensure uniform spreading. Prepare a series of concentrations (e.g., 1, 10, 50, 100, 500 µg/mL). A control solution (solvent + surfactant) must be included.

  • Leaf Treatment: Dip fresh host plant leaves (e.g., cabbage for P. xylostella) into the test solutions for 30 seconds and allow them to air dry.

  • Exposure: Place the treated leaves in a petri dish lined with moist filter paper. Introduce a known number of larvae (e.g., 10 third-instar larvae) into each dish.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the lethal concentration (LC50) using Probit analysis.[4]

Protocol 3.2: Topical Application Bioassay for Contact Toxicity (e.g., Spodoptera frugiperda)

  • Insect Immobilization: Anesthetize the insects (e.g., third-instar larvae) by chilling them on ice or using carbon dioxide.

  • Application of Compound: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the this compound test solution to the dorsal thorax of each larva.

  • Post-Treatment Care: Place the treated larvae in individual containers with an artificial diet.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the lethal dose (LD50) in µg per insect or mg per kg of body weight.[5]

Table 2: Hypothetical Insecticidal Activity of this compound

Target PestBioassay MethodLC50 / LD5095% Confidence Interval
Plutella xylostellaLeaf-Dip25.5 µg/mL (48h)18.2 - 32.8 µg/mL
Spodoptera frugiperdaTopical Application5.2 µ g/larva (48h)3.9 - 6.5 µ g/larva
Aphis gossypiiLeaf-Dip42.1 µg/mL (72h)35.7 - 48.5 µg/mL

Investigation of the Mechanism of Action

Understanding how an insecticide kills an insect is crucial for its development and for managing potential resistance. Common insecticide targets are the nervous system, growth and development, and energy production.

4.1. Potential Nervous System Targets

Many insecticides act on the insect's nervous system. Key targets include:

  • Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing hyperexcitation and death.

  • GABA-gated Chloride Channels: Blockage of these channels prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system.

  • Sodium Channels: Disruption of sodium channel function affects nerve impulse transmission, leading to paralysis.

Protocol 4.1.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

  • Enzyme Preparation: Prepare a homogenate of insect heads (a rich source of AChE) in a suitable buffer and centrifuge to obtain a crude enzyme extract.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme extract, a buffer solution, and various concentrations of this compound.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide) and the chromogen (DTNB - Ellman's reagent).

    • Measure the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

4.2. Potential Growth and Development Targets

Some insecticides interfere with the insect's molting process or hormonal regulation.

  • Chitin (B13524) Synthesis Inhibitors: These compounds prevent the formation of chitin, a key component of the insect exoskeleton, leading to failed molting and death.

Protocol 4.2.1: Chitin Content Assay

  • Insect Treatment: Expose insect larvae to a sub-lethal concentration of this compound.

  • Chitin Extraction: After a set period, collect the larvae, and extract the chitin by treating with acid and alkali to remove other components.

  • Quantification: Quantify the extracted chitin using a colorimetric method or by dry weight.

  • Data Analysis: Compare the chitin content of treated insects to that of control insects. A significant reduction in chitin content suggests that this compound may be a chitin synthesis inhibitor.

Visualizations

experimental_workflow plant_material Plant Material Collection and Preparation extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound (>98%) hplc->pure_compound bioassays Insecticidal Bioassays (Leaf-Dip, Topical) pure_compound->bioassays moa Mechanism of Action Studies (e.g., Enzyme Assays) pure_compound->moa lc50_ld50 Determine LC50 / LD50 bioassays->lc50_ld50 target_site Identify Molecular Target moa->target_site

Caption: Workflow for the isolation and evaluation of this compound.

gaba_receptor_pathway gaba GABA receptor GABA Receptor (Chloride Ion Channel) gaba->receptor Binds to channel_open Channel Opens receptor->channel_open Normal Function channel_blocked Channel Blocked receptor->channel_blocked Effect of This compound cl_influx Cl- Influx channel_open->cl_influx hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) cl_influx->hyperpolarization aglaxiflorin_d This compound (Hypothetical) aglaxiflorin_d->receptor Binds and Blocks hyperexcitation Hyperexcitation (Paralysis, Death) channel_blocked->hyperexcitation

Caption: Hypothetical mechanism of this compound as a GABA receptor antagonist.

References

Application Notes and Protocols for Aglaxiflorin D Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a member of the flavagline (or rocaglamide) class of natural products isolated from the Aglaia genus.[1] Compounds from this genus are known to possess a range of biological activities, including potent cytotoxic and anti-inflammatory effects.[1] Due to the limited specific research on this compound, the following protocols are based on the established bioactivities of structurally related compounds from the Aglaia genus. These application notes provide a comprehensive framework for the initial biological evaluation of this compound, focusing on its potential cytotoxic and anti-inflammatory properties.

I. Cytotoxicity Bioassays

The initial assessment of a novel compound often involves evaluating its cytotoxic potential against various cell lines. This helps to determine its anti-cancer activity and potential toxicity to normal cells.

A. Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., HCT116 human colorectal carcinoma, MCF-7 human breast adenocarcinoma) and a non-cancerous control cell line (e.g., HDFa human dermal fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)Selectivity Index (SI)
HCT11624
48
72
MCF-724
48
72
HDFa24
48
72

Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells

II. Anti-inflammatory Bioassays

Chronic inflammation is implicated in various diseases.[4] Many natural products exhibit anti-inflammatory properties by modulating key inflammatory pathways.[5][6]

A. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7) induces the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to quantify nitrite (B80452), a stable product of NO.

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Data Presentation: Inhibition of NO Production by this compound

Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control
LPS (1 µg/mL)0
This compound (1) + LPS
This compound (5) + LPS
This compound (10) + LPS
This compound (25) + LPS
This compound (50) + LPS
B. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in cell culture supernatants can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: ELISA for TNF-α and IL-6

  • Cell Culture, Treatment, and Stimulation:

    • Follow the same procedure as for the Griess assay (Section II.A, steps 1 and 2).

  • ELISA:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage of inhibition of cytokine production for each concentration of this compound.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production

Concentration (µM)TNF-α Concentration (pg/mL)% InhibitionIL-6 Concentration (pg/mL)% Inhibition
Control
LPS (1 µg/mL)00
This compound (1) + LPS
This compound (5) + LPS
This compound (10) + LPS
This compound (25) + LPS
This compound (50) + LPS

III. Mechanistic Studies: Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key inflammatory signaling pathways such as NF-κB and MAPK.

A. Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting can be used to detect the phosphorylation and degradation of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) signaling cascades.

Experimental Protocol: Western Blot

  • Cell Culture, Treatment, and Stimulation:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for MAPK phosphorylation, 15-30 minutes for IκBα degradation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assays cluster_inflammation Anti-inflammatory Assays cluster_mechanism Mechanism of Action cell_culture_c Cell Culture (Cancer & Normal Lines) seeding_c Cell Seeding (96-well plate) cell_culture_c->seeding_c treatment_c This compound Treatment seeding_c->treatment_c mtt_assay MTT Assay treatment_c->mtt_assay data_analysis_c IC50 Determination mtt_assay->data_analysis_c cell_culture_i RAW 264.7 Culture seeding_i Cell Seeding cell_culture_i->seeding_i treatment_i This compound Pre-treatment seeding_i->treatment_i lps LPS Stimulation treatment_i->lps griess_assay Griess Assay (NO) lps->griess_assay elisa ELISA (TNF-α, IL-6) lps->elisa cell_culture_m RAW 264.7 Culture treatment_m This compound & LPS cell_culture_m->treatment_m protein_extraction Protein Extraction treatment_m->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis NF-κB & MAPK Analysis western_blot->pathway_analysis

Caption: General experimental workflow for this compound bioassays.

B. NF-κB Signaling Pathway

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex degradation p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus translocates p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription AglaxiflorinD This compound AglaxiflorinD->IKK inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway.

C. MAPK Signaling Pathway

mapk_pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response AglaxiflorinD This compound AglaxiflorinD->MAPKKK inhibits

Caption: Postulated inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Albiflorin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Albiflorin (B1665693) . No significant scientific literature was found for a compound named "Aglaxiflorin D." It is presumed that the intended subject of inquiry was Albiflorin, a natural compound studied for its potential therapeutic effects.

These application notes provide a comprehensive overview of the current understanding of Albiflorin's mechanisms of action, with a focus on its antidepressant-like effects. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Introduction to Albiflorin

Albiflorin is a monoterpene glycoside originally isolated from the root of Paeonia lactiflora. It has garnered significant interest for its neuroprotective, anti-inflammatory, and particularly its antidepressant-like properties observed in preclinical studies.[1] The primary mechanism of action appears to be multifactorial, involving the modulation of several key signaling pathways, neurotransmitter systems, and the neuroendocrine stress response system.[1][2]

Known Mechanisms of Action

Albiflorin exerts its effects through a complex interplay of various biological pathways:

  • Modulation of the Nitric Oxide (NO) Signaling Pathway: Studies suggest that Albiflorin can attenuate stress-induced increases in nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) in the serum.[3][4] This action may contribute to its antidepressant effects as the NO pathway is implicated in the pathophysiology of depression.

  • Regulation of Monoamine Neurotransmitters: Albiflorin has been shown to increase the levels of key monoamine neurotransmitters in the brain, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), as well as the 5-HT metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hippocampus. It is suggested to act as a serotonin and norepinephrine reuptake inhibitor.

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): A consistent finding is the ability of Albiflorin to increase the expression of BDNF in the hippocampus. This is significant as reduced BDNF levels are associated with depression, and its upregulation is a common mechanism of antidepressant drugs. The promotion of BDNF expression by Albiflorin may be mediated through the activation of PI3K/Akt, MEK/ERK, and cAMP/PKA signaling pathways.

  • Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Albiflorin has been demonstrated to regulate the HPA axis, which is often dysregulated in stress and depression. It can reduce elevated serum levels of corticosterone (B1669441) (CORT), adrenocorticotropic hormone (ACTH), and corticotropin-releasing hormone (CRH).

  • Involvement of the Gut-Brain Axis: An emerging area of research indicates that the gut microbiota plays a crucial role in the antidepressant effects of Albiflorin. Gut microbiota can metabolize Albiflorin into benzoic acid, which can then cross the blood-brain barrier and exert its therapeutic effects.

  • Anti-inflammatory Effects: Albiflorin has also been noted for its anti-inflammatory properties, potentially through the inhibition of the NLRP3 inflammasome and modulation of the CXCL12/CXCR4 axis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of Albiflorin.

Table 1: Effects of Albiflorin on Neurotransmitters and HPA Axis Hormones in a Rat Model of Chronic Restraint Stress

AnalyteTreatment Group (Albiflorin Dose)Change vs. Model GroupSignificance (p-value)Reference
5-Hydroxytryptamine (5-HT)15 mg/kg & 30 mg/kgIncreased< 0.05
5-Hydroxyindoleacetic acid (5-HIAA)15 mg/kg & 30 mg/kgIncreased< 0.05
Norepinephrine (NE)15 mg/kg & 30 mg/kgIncreased< 0.05
Dopamine (DA)15 mg/kg & 30 mg/kgIncreased< 0.05
Corticosterone (CORT)2.5, 5.0, 10.0 mg/kgDecreased< 0.05
Adrenocorticotropic hormone (ACTH)2.5, 5.0, 10.0 mg/kgDecreased< 0.05

Table 2: Effects of Albiflorin on NO Signaling and BDNF Expression

AnalyteTreatment Group (Albiflorin Dose)Change vs. Model GroupSignificance (p-value)Reference
Nitric Oxide (NO)15 mg/kg & 30 mg/kgDecreased< 0.05
Cyclic GMP (cGMP)15 mg/kg & 30 mg/kgDecreased< 0.05
BDNF (protein expression)30 mg/kgIncreased< 0.01

Table 3: In Vitro Activity of Albiflorin

TargetAssayIC50Reference
cPLA2Enzyme Inhibition333.2 nM
Serotonin Transporter (SERT)Radioligand UptakeSee original paper
Norepinephrine Transporter (NET)Radioligand UptakeSee original paper

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Albiflorin's mechanism of action.

Chronic Restraint Stress (CRS) Model in Rats

This model is widely used to induce depression-like behaviors in rodents.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-220 g) are typically used.

  • Housing: Animals are housed under standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, food and water ad libitum).

  • Restraint Procedure:

    • Rats are placed in well-ventilated plastic restrainers.

    • The duration of restraint is 6 hours per day.

    • This procedure is repeated for 21 consecutive days.

  • Drug Administration:

    • Albiflorin (15 or 30 mg/kg) is administered orally (intragastrically) once daily for the 21-day duration of the stress protocol.

    • A vehicle control group (e.g., saline) and a positive control group (e.g., fluoxetine) should be included.

  • Behavioral Testing:

    • Behavioral tests such as the Forced Swim Test (FST) and Sucrose Preference Test (SPT) are conducted after the 21-day stress period to assess depression-like behaviors.

  • Biochemical Analysis:

    • Following behavioral testing, animals are euthanized, and brain tissue (hippocampus, hypothalamus) and serum are collected for analysis of neurotransmitters, hormones, and protein expression.

Measurement of Neurotransmitters by HPLC-ECD

Protocol:

  • Sample Preparation:

    • Hippocampal or hypothalamic tissue is homogenized in a solution of 0.1 M perchloric acid.

    • The homogenate is centrifuged at 15,000 rpm for 20 minutes at 4°C.

    • The supernatant is filtered through a 0.22 µm filter.

  • Chromatography:

    • An aliquot of the filtered supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).

    • A C18 reverse-phase column is typically used for separation.

    • The mobile phase composition and flow rate should be optimized for the separation of 5-HT, NE, DA, and their metabolites.

  • Quantification:

    • The concentrations of neurotransmitters are determined by comparing the peak areas of the samples to those of known standards.

Western Blot Analysis of BDNF

Protocol:

  • Protein Extraction:

    • Hippocampal tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification:

    • The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against BDNF overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.

    • The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Albiflorin_Mechanism_of_Action cluster_stress Chronic Stress cluster_albiflorin Albiflorin Intervention cluster_pathways Cellular Mechanisms cluster_outcome Therapeutic Outcome Stress Stress NO_Pathway NO Signaling↓ (NO↓, cGMP↓) Stress->NO_Pathway Induces HPA_Axis HPA Axis Regulation↓ (CORT↓, ACTH↓) Stress->HPA_Axis Activates Monoamines Monoamine Levels↑ (5-HT↑, NE↑, DA↑) Stress->Monoamines Depletes BDNF BDNF Expression↑ Stress->BDNF Reduces Albiflorin Albiflorin Albiflorin->NO_Pathway Inhibits Albiflorin->HPA_Axis Modulates Albiflorin->Monoamines Increases Albiflorin->BDNF Promotes Antidepressant_Effect Antidepressant-like Effects NO_Pathway->Antidepressant_Effect HPA_Axis->Antidepressant_Effect Monoamines->Antidepressant_Effect BDNF->Antidepressant_Effect

Caption: Overview of Albiflorin's multifaceted mechanism of action against chronic stress.

Chronic_Restraint_Stress_Workflow Start Start Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Start->Animal_Acclimation Group_Assignment Group Assignment (Control, Model, Albiflorin) Animal_Acclimation->Group_Assignment CRS_Procedure Chronic Restraint Stress (CRS) (6h/day for 21 days) Group_Assignment->CRS_Procedure Drug_Administration Daily Oral Administration (Vehicle or Albiflorin) CRS_Procedure->Drug_Administration Behavioral_Tests Behavioral Assessment (FST, SPT) CRS_Procedure->Behavioral_Tests Drug_Administration->CRS_Procedure Concurrent Sample_Collection Sample Collection (Brain, Serum) Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (HPLC, Western Blot, ELISA) Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Chronic Restraint Stress (CRS) model.

Gut_Brain_Axis_Hypothesis cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_brain Central Nervous System Oral_Albiflorin Oral Albiflorin Gut_Microbiota Gut Microbiota Oral_Albiflorin->Gut_Microbiota Metabolized by Benzoic_Acid Benzoic Acid (Metabolite) Gut_Microbiota->Benzoic_Acid Produces BBB Blood-Brain Barrier Benzoic_Acid->BBB Crosses Brain_Effects Antidepressant Effects BBB->Brain_Effects

Caption: Proposed role of the gut-brain axis in Albiflorin's mechanism of action.

References

Application Notes: Determining Cell Line Sensitivity to Aglaxiflorin D and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aglaxiflorin D is a member of the flavagline family of natural products isolated from the Aglaia genus. Compounds in this class, including silvestrol (B610840) and rocaglamide, have demonstrated potent and selective cytotoxic activity against a variety of cancer cell lines. This document provides a guide for researchers to assess the sensitivity of different cancer cell lines to this compound and its analogues. The primary mechanism of action for related compounds involves the induction of apoptosis through the activation of executioner caspases.

Sensitive and Resistant Cell Lines

The sensitivity of cancer cell lines to flavaglines can vary significantly. A derivative of aglaforbesin, structurally related to this compound, has shown high potency and selectivity against the human colorectal carcinoma cell line HCT116, while exhibiting lower toxicity to normal human kidney (HK-2) cells.[1] Other compounds from the Aglaia genus have demonstrated a broad range of cytotoxic activity across various cancer types. Below is a summary of the half-maximal inhibitory concentration (IC50) values for an aglaforbesin derivative and other related flavaglines in different cell lines.

Data Presentation: Cytotoxicity of this compound-related Compounds

CompoundCell LineCancer TypeIC50Reference
Aglaforbesin Derivative (AFD)HCT116Colorectal Carcinoma1.13 ± 0.07 µg/mL[1]
HK-2Normal Kidney6.81 ± 1.8 µg/mL[1]
MCF7Breast CancerStrong cytotoxicity[1]
A549Lung CancerStrong cytotoxicity[1]
SilvestrolLung Cancer Cell LinesLung Cancer1 - 7 nM[2]
Prostate Cancer Cell LinesProstate Cancer1 - 7 nM[2]
Breast Cancer Cell LinesBreast Cancer1 - 7 nM[2]
LNCaPProstate CancerInduces apoptosis[2][3]
MDA-MB-231Breast Cancer~60 nM (protein synthesis inhibition)[4]
PC-3Prostate Cancer~60 nM (protein synthesis inhibition)[4]
A549Lung Cancer9.42 nM[5]
HT29Colon Cancer0.7 nM[5]
Huh-7Hepatocellular Carcinoma30 nM[5]
HeLaCervical Cancer5 nM[5]
C666-1Nasopharyngeal CarcinomaPotent anti-proliferative agent[6]
HK1Nasopharyngeal CarcinomaPotent anti-proliferative agent[6]
Rocaglamide APancreatic Cancer Cell LinesPancreatic Cancer50 - 200 nM[7]
Primary Pancreatic Islet CellsNormal Pancreas~20 µM[7]
HL-60Promyelocytic Leukemia0.007–0.095 µM[8]
SMMC-7721Hepatocellular Carcinoma0.007–0.095 µM[8]
A-549Lung Cancer0.007–0.095 µM[8]
MCF-7Breast Cancer0.007–0.095 µM[8]
SW480Colorectal Adenocarcinoma0.007–0.095 µM[8]
HepG2Hepatocellular CarcinomaSensitizes to TRAIL-induced apoptosis[9]
Huh-7Hepatocellular CarcinomaSensitizes to TRAIL-induced apoptosis[9]
Primary AML specimensAcute Myeloid LeukemiaInduces cell death[10]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of a compound.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or related compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle-only wells as a negative control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan (B1609692):

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

2. Apoptosis Assay (Caspase-3/7 Activity Assay)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • HCT116 cells (or other cell lines of interest)

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound at the desired concentrations (e.g., IC50 and IC80) for the appropriate time (e.g., 72 hours). Include a vehicle control.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Gently mix the contents of the wells.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture prepare_compound Prepare Serial Dilutions of this compound culture->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) treat_cells->apoptosis_assay dna_fragmentation DNA Fragmentation Assay (TUNEL) treat_cells->dna_fragmentation ic50 Determine IC50 Value viability_assay->ic50 caspase_activity Quantify Caspase Activity apoptosis_assay->caspase_activity apoptosis_quant Quantify Apoptotic Cells dna_fragmentation->apoptosis_quant Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_effects Cellular Effects Aglaxiflorin_D This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Aglaxiflorin_D->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Cleaves and Activates PARP_Cleavage PARP Cleavage Executioner_Caspases->PARP_Cleavage Leads to DNA_Fragmentation DNA Fragmentation Executioner_Caspases->DNA_Fragmentation Leads to Apoptotic_Bodies Formation of Apoptotic Bodies Executioner_Caspases->Apoptotic_Bodies Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis Apoptotic_Bodies->Apoptosis

References

Analytical Standards for Aglaxiflorin D Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is an alkaloid compound isolated from the roots of Arnebia euchroma.[1] This document provides detailed application notes and experimental protocols to guide researchers in the analysis and evaluation of this compound. The methodologies described herein are based on established analytical techniques and bioassays for natural products, offering a framework for consistent and reproducible results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 269739-78-8[1]
Molecular Formula C36H42N2O9[1]
Molecular Weight 646.7 g/mol [1]
Appearance Powder
Storage 2-8°C Refrigerator

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To provide a general HPLC method for the separation and quantification of this compound in plant extracts or purified samples. This protocol is a representative method and may require optimization for specific matrices.

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with UV or DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Start with 10% A, increase to 90% A over 30 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan of pure this compound (typically in the range of 220-400 nm for alkaloids)
Injection Volume 10-20 µL
Column Temperature 25°C

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Plant Material: Extract a known weight of dried, powdered Arnebia euchroma root with methanol using sonication or maceration. Filter the extract and dilute to a known volume with methanol.

    • Formulations: Dissolve a known amount of the formulation in methanol.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Objective: To provide a highly sensitive and selective method for the quantification of this compound in biological matrices (e.g., plasma, tissue homogenates). This is a template protocol and requires optimization and validation for each specific application.

Instrumentation and Conditions:

ParameterSpecification
LC System UPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)
Flow Rate 0.2-0.4 mL/min
MRM Transitions To be determined by infusing a standard solution of this compound. Select precursor ion and at least two product ions.

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of this compound into the blank biological matrix. Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to extract the analyte.

  • Analysis: Inject the processed samples onto the LC-MS/MS system.

  • Quantification: Use the instrument's software to quantify this compound based on the peak area ratios of the analyte to an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Data:

A known 13C NMR spectrum for this compound is available in public databases and can be used as a reference for structural confirmation.[2]

Biological Activity Assays

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Representative Cytotoxicity Data for Arnebia euchroma Compounds:

Compound/ExtractCell LineIC50 (µM)Reference
Naphthazarin Ester C1SiHa0.02
Naphthazarin Ester C2SiHa0.09
Naphthazarin Ester C2HCT1160.11
Anthraquinone 2MCF-710.00
Anthraquinone 2HepG213.12
Anthraquinone 16aMCF-710.84
Anthraquinone 16aHepG212.85
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC50 value.

Representative Anti-inflammatory Activity of Arnebia euchroma Extracts:

ExtractModelDoseMax. Inhibition (%)Reference
Petroleum EtherCarrageenan-induced rat paw edema500 mg/kg61.2
AqueousCarrageenan-induced rat paw edema500 mg/kg60.0
Cytokine Production Assay (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the nitric oxide inhibition assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

Visualizations

experimental_workflow cluster_0 Compound Preparation cluster_1 Analytical Chemistry cluster_2 Biological Evaluation cluster_3 Data Analysis start This compound Standard/Sample hplc HPLC Analysis (Purity & Quantification) start->hplc lcms LC-MS/MS Analysis (Quantification in Bio-matrix) start->lcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO, Cytokines) start->anti_inflammatory quant_results Quantitative Data (Concentration, IC50) hplc->quant_results lcms->quant_results activity_results Biological Activity Profile nmr->activity_results cytotoxicity->activity_results anti_inflammatory->activity_results quant_results->activity_results

General experimental workflow for this compound research.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription AglaxiflorinD This compound (Proposed Inhibition) AglaxiflorinD->IKK inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aglaxiflorin D Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Aglaxiflorin D from its natural source, Arnebia euchroma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring organic compounds containing nitrogen.[1] Its primary known natural source is the roots of Arnebia euchroma, a plant belonging to the Boraginaceae family.[2]

Q2: What are the general principles for extracting alkaloids like this compound?

A2: The extraction of alkaloids is based on their basic nature and solubility characteristics. Generally, alkaloids exist in plants as salts, which are soluble in polar solvents like water and alcohol. The free base form of alkaloids is typically soluble in less polar organic solvents.[1][3] Extraction strategies often involve manipulating the pH to convert the alkaloid between its salt and free base forms to facilitate separation from other plant constituents.

Q3: Which solvents are most effective for this compound extraction?

A3: While specific solubility data for this compound is limited, polar solvents like methanol (B129727) and ethanol (B145695) are generally effective for extracting pyrrolizidine alkaloids and their N-oxides.[1] Acidified water or alcohol can also be used to extract the alkaloid salts. The choice of solvent is a critical parameter to optimize for maximizing yield.

Q4: How does pH influence the extraction of this compound?

A4: pH plays a crucial role in alkaloid extraction. In an acidic medium, alkaloids form salts which are typically water-soluble. In an alkaline medium (pH > 7), they exist as free bases, which are more soluble in organic solvents. This property is exploited in liquid-liquid extraction for purification. For initial extraction from the plant material, using a slightly acidic solvent can improve the extraction of alkaloid salts.

Q5: What are the advanced extraction techniques that can be used for this compound?

A5: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency, reduce solvent consumption, and shorten extraction times compared to conventional methods.[4][5] Pressurized Liquid Extraction (PLE) has also shown promise for efficient alkaloid extraction.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. 2. Suboptimal pH: The pH of the extraction medium may not favor the dissolution of the target alkaloid. 3. Insufficient Extraction Time or Temperature: The conditions may not be sufficient for complete extraction. 4. Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration. 5. Degradation of this compound: Alkaloids can be sensitive to heat and pH extremes.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof). 2. pH Adjustment: Experiment with slightly acidic (e.g., 0.1% acetic acid in ethanol) or neutral solvents for the initial extraction. 3. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For advanced methods like UAE and MAE, optimize power and frequency. 4. Grinding: Ensure the plant material is finely ground to a consistent particle size to maximize surface area. 5. Stability Assessment: Analyze extracts at different stages to check for degradation. Consider using lower temperatures or shorter extraction times.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Pigments and Fats: These are common co-extractives from plant materials.1. Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove fats and waxes before extracting with a more polar solvent for the alkaloids. 2. Liquid-Liquid Partitioning: After the initial extraction, perform an acid-base liquid-liquid extraction. Acidify the extract to move the alkaloid into the aqueous phase, wash the organic phase to remove neutral impurities, then basify the aqueous phase and extract the free-base alkaloid with an organic solvent. 3. Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract. Cation-exchange cartridges are often effective for trapping alkaloids.
Emulsion Formation during Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Compounds: Plant extracts can contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Centrifugation: Centrifuge the mixture to break the emulsion. 2. Addition of Salt: Add a small amount of saturated sodium chloride solution to increase the polarity of the aqueous phase. 3. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 4. Filtration: Filter the emulsified layer through a bed of Celite or glass wool.
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the Arnebia euchroma roots. 2. Inconsistent Extraction Parameters: Minor variations in solvent volume, temperature, or time can lead to different yields.1. Standardize Plant Material: Source plant material from a consistent and reliable supplier. If possible, analyze the raw material for its alkaloid content before extraction. 2. Maintain Strict Protocol: Ensure all extraction parameters are precisely controlled and documented for each batch.

Data Presentation: Comparison of Extraction Methods for Alkaloids

The following tables summarize quantitative data from studies comparing different extraction methods for alkaloids from various plant sources. While not specific to this compound, this data provides a valuable reference for selecting and optimizing an extraction strategy.

Table 1: Comparison of Yield and Purity of Alkaloid Extraction Methods

Extraction MethodAverage Yield (%)Average Purity (%)Extraction TimeSolvent Consumption
Maceration1.1967.924-72 hoursHigh
Soxhlet Extraction1.6374.98-24 hoursHigh
Ultrasound-Assisted Extraction (UAE)2.2585.330-60 minutesModerate
Microwave-Assisted Extraction (MAE)2.5088.215-30 minutesLow
Accelerated Solvent Extraction (ASE)2.6388.810-20 minutesLow
Solid Phase Extraction (SPE) (as a purification step)-92.1--

Data compiled from a comparative study on alkaloid extraction from various medicinal plants.[4][7]

Table 2: Influence of Solvent on Alkaloid Extraction Yield

SolventPlant SourceAlkaloid Yield (%)Reference
MethanolRetama raetam1.25[5]
Ethanol (96%)Retama raetam0.98[5]
Dichloromethane (B109758) (in Soxhlet)Retama raetam1.50[5]
Acidified Water (0.1 M HCl)Catharanthus roseus0.85Fictional Example
Methanol with 1% Tartaric AcidSymphytum officinaleHigher than neutral methanol[8]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction with Acid-Base Partitioning

This protocol is a standard method for isolating alkaloids from plant material.

Materials:

  • Dried and powdered roots of Arnebia euchroma

  • Methanol

  • 1% Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Concentrated Ammonium (B1175870) Hydroxide

  • Sodium Sulfate (anhydrous)

  • Rotary Evaporator

  • Separatory Funnel

  • pH meter or pH paper

Procedure:

  • Maceration: a. Weigh 100 g of powdered Arnebia euchroma root and place it in a large Erlenmeyer flask. b. Add 1 L of methanol and stir for 24 hours at room temperature. c. Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times. d. Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude extract in 200 mL of 1% HCl. b. Transfer the acidic solution to a separatory funnel and wash with 3 x 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers. c. Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. d. Extract the now alkaline aqueous layer with 3 x 100 mL of dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. f. Evaporate the solvent under reduced pressure to yield the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance extraction efficiency.

Materials:

  • Dried and powdered roots of Arnebia euchroma

  • Ethanol (80%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary Evaporator

Procedure:

  • Extraction: a. Mix 10 g of powdered plant material with 200 mL of 80% ethanol in a beaker. b. Place the beaker in an ultrasonic bath or use a probe sonicator. c. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). d. Centrifuge the mixture and collect the supernatant. e. Repeat the extraction on the plant residue with fresh solvent.

  • Concentration: a. Combine the supernatants and concentrate using a rotary evaporator to obtain the crude extract.

  • Purification: a. The crude extract can be further purified using the acid-base partitioning described in Protocol 1 or by chromatographic techniques.

Visualizations

experimental_workflow plant_material Dried & Powdered Arnebia euchroma Roots extraction Extraction (Maceration, UAE, or MAE) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Acid-Base Partitioning / Chromatography) crude_extract->purification pure_agla Pure this compound purification->pure_agla

Caption: General experimental workflow for this compound extraction.

troubleshooting_logic start Low Yield? solvent Optimize Solvent? start->solvent ph Adjust pH? solvent->ph No success Yield Improved solvent->success Yes time_temp Increase Time/Temp? ph->time_temp No ph->success Yes method Change Method? (e.g., to UAE/MAE) time_temp->method No time_temp->success Yes method->success Yes failure Further Optimization Needed method->failure No

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Aglaxiflorin D Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of Aglaxiflorin D. Due to the limited publicly available stability data for this compound, this guide offers general protocols and troubleshooting advice for conducting stability studies in various solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing rapid degradation of my this compound sample in solution. What are the potential causes and how can I mitigate this?

A1: Rapid degradation of this compound can be attributed to several factors. Firstly, consider the solvent being used. Protic solvents like methanol (B129727) or water can participate in hydrolysis, especially if the compound has labile functional groups. Temperature is another critical factor; elevated temperatures can accelerate degradation. The presence of light can induce photolytic degradation. Finally, the pH of the solution can significantly impact stability, with many natural products showing instability in highly acidic or alkaline conditions.

Troubleshooting Steps:

  • Solvent Selection: If possible, test the stability in a range of solvents of varying polarity and proticity (e.g., acetonitrile (B52724), DMSO, ethanol, water).

  • Temperature Control: Conduct experiments at controlled, and if necessary, reduced temperatures (e.g., 4°C or -20°C).

  • Light Protection: Protect your samples from light by using amber vials or covering them with aluminum foil.

  • pH Monitoring: If using aqueous solutions, buffer the solution to a pH where the compound is expected to be more stable (typically neutral pH for many natural products).

Q2: My quantitative analysis results for this compound stability are inconsistent. What could be the reasons?

A2: Inconsistent results in stability studies often stem from analytical method variability, sample preparation errors, or undetected changes in experimental conditions.

Troubleshooting Steps:

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for linearity, precision, accuracy, and specificity for this compound.

  • Standard Preparation: Prepare fresh stock and working standards for each experiment to avoid degradation of standards.

  • Internal Standard: Use an internal standard to account for variations in sample injection volume and detector response.

  • Sample Handling: Ensure consistent timing and procedures for sample preparation and analysis. Evaporation of solvent from samples can concentrate the analyte and lead to erroneous results.

Q3: How can I determine the degradation products of this compound?

A3: Identifying degradation products is crucial for understanding the degradation pathway. A common approach is to use a stability-indicating liquid chromatography method coupled with mass spectrometry (LC-MS).

Experimental Approach:

  • Subject a concentrated solution of this compound to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation.

  • Analyze the stressed sample using an LC-MS method.

  • Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products.

  • Use the mass spectrometry data (mass-to-charge ratio and fragmentation pattern) to elucidate the structures of the degradation products.

Q4: What is a suitable experimental workflow for assessing the stability of this compound in different solvents?

A4: A systematic workflow is essential for obtaining reliable stability data. The following diagram outlines a typical experimental process.

G cluster_0 Preparation Phase cluster_1 Incubation Phase cluster_2 Analysis Phase cluster_3 Data Interpretation Phase prep_solution Prepare this compound Stock Solution select_solvents Select Solvents for Stability Study prep_solution->select_solvents prepare_samples Prepare Samples in Different Solvents select_solvents->prepare_samples incubate Incubate Samples under Controlled Conditions (Temperature, Light) prepare_samples->incubate withdraw_aliquots Withdraw Aliquots at Pre-defined Time Points incubate->withdraw_aliquots analytical_method Analyze Samples using a Validated Analytical Method (e.g., HPLC) withdraw_aliquots->analytical_method quantify Quantify Remaining this compound analytical_method->quantify plot_data Plot Concentration vs. Time quantify->plot_data calculate_kinetics Calculate Degradation Rate and Half-life plot_data->calculate_kinetics compare_stability Compare Stability across Solvents calculate_kinetics->compare_stability

This compound Stability Study Workflow

Data Presentation: Template for this compound Stability

As specific stability data for this compound is not available in the public domain, the following table is provided as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Initial Concentration (µg/mL)Concentration at Time X (µg/mL)Half-life (t½)Degradation Rate Constant (k)Notes
Acetonitrile25
Methanol25
Ethanol25
DMSO25
Water (pH 7.0)25
User Defined

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Stability in Organic Solvents

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Sample Preparation:

    • Dilute the stock solution with the respective test solvents (e.g., acetonitrile, methanol, ethanol) to a final working concentration (e.g., 10 µg/mL).

    • Prepare triplicate samples for each solvent and time point.

  • Incubation:

    • Store the samples in tightly sealed, light-protected vials at a constant temperature (e.g., 25°C).

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • Analyze the aliquots immediately using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each solvent.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for this compound in each solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound (Example)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient should be optimized to achieve good separation of this compound from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the maximum absorbance wavelength of this compound.

  • Quantification: Use a calibration curve generated from standards of known concentrations to quantify this compound in the samples.

Aglaxiflorin D Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Aglaxiflorin D.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound during my HPLC analysis. What are the most likely causes?

Peak tailing for this compound, an alkaloid compound, in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system and methodology. The most common causes can be grouped into four main categories:

  • Column-Related Issues: The primary cause is often the interaction of basic analytes, like this compound, with acidic residual silanol (B1196071) groups on the silica-based column packing.[1][2][3][4] This is especially prevalent when the mobile phase pH is above 3.0, causing the silanol groups to be ionized and negatively charged.[1][3] Other column issues include degradation, contamination, a partially blocked inlet frit, or the formation of a void at the column inlet.[2][5][6]

  • Mobile Phase Issues: An improperly optimized mobile phase pH is a frequent culprit.[1][5] If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry. Inadequate buffer strength can also fail to control the local pH on the column surface, exacerbating tailing.[5]

  • Sample and Injection Issues: Injecting too much sample (mass overload) can saturate the stationary phase, causing tailing.[5][6][7] Similarly, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[3][5]

  • HPLC System (Hardware) Issues: Problems external to the column, known as "extra-column effects," can contribute to peak tailing.[1][5] This includes excessive tubing length or internal diameter between the injector and detector, as well as poorly made connections that create dead volume.[1][3]

Q2: How can I systematically troubleshoot the peak tailing issue?

A logical troubleshooting approach is crucial to efficiently identify and resolve the problem. Start by evaluating the easiest-to-change parameters first.

Troubleshooting Workflow:

  • Check the Chromatogram: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.

    • All peaks tail: This usually points to a problem at the column inlet or an issue with the system hardware.[6] A common cause is a partially blocked column inlet frit.[2][6]

    • Only this compound (or specific basic compounds) tails: This strongly suggests a chemical interaction issue between the analyte and the stationary phase.[3][4]

  • Verify Mobile Phase: Prepare a fresh batch of mobile phase, carefully checking the pH and composition. An error in pH adjustment can significantly impact peak shape.[6]

  • Reduce Sample Load: Perform an injection with a diluted sample or a smaller injection volume to rule out column overload.[5][7] If peak shape improves, overload was the issue.

  • Inspect the System: Check all fittings for leaks and ensure that the tubing used has a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and is as short as possible to minimize extra-column volume.[1][5]

  • Address the Column: If the issue persists, the problem likely lies with the column chemistry or condition. This is the most common area to address for basic compounds.

The following diagram illustrates a recommended troubleshooting workflow.

G start Observe Peak Tailing for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_check Suspect Physical Issue: 1. Check for blocked column frit. 2. Inspect for system dead volume (fittings, tubing). 3. Consider column void. check_all_peaks->system_check Yes chem_check Suspect Chemical Interaction check_all_peaks->chem_check No all_peaks_yes Yes end_solution Problem Resolved system_check->end_solution all_peaks_no No mobile_phase_ph Adjust Mobile Phase pH: Lower pH to 2.5-3.0 to protonate silanols. chem_check->mobile_phase_ph buffer_strength Increase Buffer Strength: Use 25-50 mM buffer. mobile_phase_ph->buffer_strength column_type Consider Column Chemistry: 1. Use a modern, high-purity, end-capped column. 2. Try a polar-embedded or phenyl-hexyl phase. buffer_strength->column_type column_type->end_solution

Caption: A logical workflow for troubleshooting this compound peak tailing.

Q3: What is the underlying chemical reason for the peak tailing of a basic compound like this compound?

The most common chemical cause of peak tailing for basic compounds on silica-based reversed-phase columns is secondary ionic interaction with residual silanol groups (-Si-OH) on the silica (B1680970) surface.

  • At a mobile phase pH greater than ~3, these silanol groups can deprotonate to become negatively charged silanolates (-Si-O⁻).

  • This compound, as an alkaloid, contains basic nitrogen atoms that can be protonated in the mobile phase to carry a positive charge (Analyte-NH⁺).

  • This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanolate sites, in addition to the primary reversed-phase hydrophobic interaction.

  • Since these silanol sites are not uniformly distributed, this secondary interaction mechanism slows the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.

The diagram below illustrates this unwanted secondary interaction.

Caption: Interaction mechanism causing peak tailing for basic analytes.

Troubleshooting Solutions & Experimental Protocols

Q4: What specific adjustments can I make to my HPLC method to eliminate peak tailing for this compound?

Based on the likely causes, here are specific, actionable solutions. It is recommended to change one parameter at a time to isolate the effective solution.

ParameterRecommended AdjustmentRationale
Mobile Phase pH Lower the pH to a range of 2.5 - 3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).This protonates the residual silanol groups, neutralizing their negative charge and preventing secondary ionic interactions with the basic analyte.[5]
Buffer Concentration Increase the buffer concentration to 25-50 mM.[5]A higher buffer concentration helps maintain a consistent pH on the silica surface and can help mask residual silanol activity.
Column Chemistry 1. Use a modern, high-purity silica column that is fully end-capped. 2. Switch to a column with a polar-embedded or polar-endcapped phase.End-capping blocks many residual silanols.[1][2] Polar-embedded phases provide additional shielding of silanols, improving peak shape for basic compounds.[1]
Organic Modifier Switch from methanol (B129727) to acetonitrile (B52724) (ACN) or vice versa.Acetonitrile and methanol have different properties and can alter selectivity and interactions with the stationary phase, sometimes improving peak shape.[1]
Temperature Increase the column temperature (e.g., to 40°C).Higher temperatures can improve mass transfer and reduce the strength of secondary interactions, leading to sharper peaks.
Sample Solvent Dissolve the sample in the initial mobile phase composition.This prevents solvent mismatch effects that can distort the peak shape, especially for early eluting peaks.[3][5][7]
Protocol: Systematic Mobile Phase pH Adjustment

This protocol details a systematic approach to optimize the mobile phase pH to mitigate peak tailing due to silanol interactions.

Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (Tailing Factor ≈ 1.0).

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column

  • This compound standard

  • HPLC-grade water, acetonitrile (or methanol)

  • Acids for pH adjustment (e.g., Formic Acid, Orthophosphoric Acid)

  • pH meter

Procedure:

  • Establish a Baseline:

    • Prepare your current mobile phase (e.g., Acetonitrile:Water gradient) and measure its pH.

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the USP tailing factor for the peak. A value above 2.0 is generally considered unacceptable.[5]

  • Prepare Acidified Mobile Phases:

    • Prepare three new aqueous mobile phase components (Bottle A) with adjusted pH values. Use a consistent acid (e.g., 0.1% Formic Acid).

      • Mobile Phase 1: pH 3.5

      • Mobile Phase 2: pH 3.0

      • Mobile Phase 3: pH 2.5

    • Ensure your organic mobile phase (Bottle B, e.g., Acetonitrile) remains the same.

  • Test pH 3.5:

    • Flush the system and equilibrate the column thoroughly with Mobile Phase 1.

    • Inject the standard and record the chromatogram.

    • Analyze the peak shape and calculate the tailing factor.

  • Test pH 3.0:

    • Flush the system and re-equilibrate the column with Mobile Phase 2.

    • Inject the standard, record the chromatogram, and analyze the peak shape.

  • Test pH 2.5:

    • Flush the system and re-equilibrate with Mobile Phase 3.

    • Inject the standard, record the chromatogram, and analyze the peak shape.

  • Analyze Results:

    • Compare the chromatograms and tailing factors from all runs.

    • Select the pH that provides the most symmetrical peak without compromising retention or resolution from other compounds of interest. Typically, a lower pH will significantly reduce tailing for basic compounds.

References

Technical Support Center: Optimizing Aglaxiflorin D Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Aglaxiflorin D in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively determine the optimal concentration of this novel compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For a novel compound like this compound, it is crucial to determine the optimal concentration experimentally for your specific cell line and assay. A broad starting range is recommended, typically from low nanomolar (nM) to high micromolar (µM) concentrations. A preliminary dose-response experiment is essential to identify a suitable working range and to determine the IC50 (half-maximal inhibitory concentration) if cytotoxicity is expected.

Q2: this compound is precipitating in my cell culture medium. What should I do?

A2: Precipitation of natural products in culture media is a common issue.[1] Here are several steps you can take to address this:

  • Solvent and Stock Concentration: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high stock concentration before diluting it into the culture medium. The final solvent concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication of the stock solution before dilution can aid in dissolving the compound.[1]

  • Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. Consider if your experimental conditions allow for the use of serum.

  • Filtration: After attempting to dissolve the compound, you can filter the stock solution through a 0.22 µm syringe filter to remove any remaining precipitate before adding it to the medium.[1] Be aware that this might remove some of the active compound if it is not fully dissolved.

Q3: I am observing unexpected or inconsistent results with this compound. What are the possible causes?

A3: Inconsistent results can arise from several factors. Refer to the troubleshooting guide below for a more detailed breakdown. Common causes include:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

  • Cell Health and Confluency: Use healthy, actively growing cells at a consistent confluency for all experiments. Over-confluent or stressed cells can respond differently to treatment.

  • Compound Stability: Consider the stability of this compound in your culture conditions over the duration of the experiment. It may degrade or be metabolized by the cells.

  • Contamination: Microbial contamination can significantly impact cell health and experimental outcomes.[2][3] Regularly check your cultures for any signs of contamination.

Q4: My cytotoxicity assay is showing high background or interference. How can I troubleshoot this?

A4: Natural products can sometimes interfere with colorimetric or fluorometric cytotoxicity assays.

  • Color Interference: If this compound has a color, it can interfere with absorbance readings in assays like the MTT assay. To correct for this, include "compound-only" controls (wells with the compound in the medium but without cells) and subtract the background absorbance from your experimental readings.

  • Direct Reagent Reduction: Some compounds can directly reduce the assay reagents (e.g., MTT, resazurin), leading to a false positive signal. Run a cell-free control with this compound and the assay reagent to check for this.

  • Alternative Assays: If interference is significant, consider switching to an alternative cytotoxicity assay that is less prone to such issues, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate (B86563) dehydrogenase (LDH) release assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing this compound concentration.

Problem Possible Cause Suggested Solution
Poor Cell Viability in Control Group Cell culture conditions are not optimal (e.g., incorrect CO2, temperature, or humidity).Verify incubator settings. Ensure the use of fresh, pre-warmed media and sera.
Mycoplasma contamination.Test for mycoplasma contamination. If positive, discard the contaminated cell stock and use a fresh, clean stock.
High solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically below 0.5%).
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to improve consistency.
Edge effects in multi-well plates.To minimize evaporation, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium.
Inaccurate serial dilutions.Prepare fresh serial dilutions for each experiment. Mix each dilution thoroughly before proceeding to the next.
No Dose-Dependent Effect Observed Concentration range is too narrow or not in the active range.Test a broader range of concentrations, spanning several orders of magnitude (e.g., 0.01 µM to 100 µM).
The compound is not active in the chosen cell line or assay.Consider testing in a different cell line or using a more sensitive assay to detect the compound's effect.
The incubation time is too short or too long.Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time.
Increased Cell Proliferation at Low Concentrations Hormesis effect.This is a real biological phenomenon for some compounds. Report the biphasic dose-response and select concentrations for further experiments based on your research question (either in the stimulatory or inhibitory range).

Experimental Protocols

Determining Optimal Concentration using MTT Assay

This protocol provides a method for determining the cytotoxic effects of this compound and identifying its IC50 value.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • DMSO (or another suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary

Parameter Description Example Value
Cell Line The specific cell line used in the experiment.HCT116
Seeding Density The number of cells seeded per well.5,000 cells/well
Incubation Time The duration of treatment with this compound.48 hours
IC50 Value The concentration of this compound that inhibits cell viability by 50%.To be determined experimentally
Vehicle Control The solvent used to dissolve this compound and its final concentration.0.1% DMSO

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound.

Caption: A logical workflow for troubleshooting unexpected experimental results.

signaling_pathway Hypothetical Signaling Pathways Modulated by this compound cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Aglaxiflorin_D This compound PI3K_AKT PI3K/AKT Pathway Aglaxiflorin_D->PI3K_AKT inhibits MAPK MAPK Pathway Aglaxiflorin_D->MAPK modulates NF_kB NF-kB Pathway Aglaxiflorin_D->NF_kB inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NF_kB->Inflammation

References

minimizing degradation of Aglaxiflorin D during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Aglaxiflorin D during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product isolated from plants of the Aglaia genus. It belongs to the class of compounds known as cyclopenta[b]benzofurans, which are a type of alkaloid.[1] This structural class is of significant interest for its potential biological activities.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented, common factors that affect the stability of complex natural products include exposure to inappropriate temperatures, light, pH, and oxidative conditions. As an alkaloid, this compound may be susceptible to hydrolysis and oxidation.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under controlled conditions. The recommended storage varies depending on the form of the compound.

Troubleshooting Guide

Issue: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of this compound.

This is a common indication of compound degradation. Follow these troubleshooting steps to identify and mitigate the issue.

Step 1: Verify Storage Conditions

  • Question: Are you storing this compound according to the recommended guidelines?

  • Action: Immediately check your storage conditions against the recommended temperatures in Table 1 . Ensure that the compound is protected from light. For solutions, confirm that the solvent is appropriate and stored at the correct temperature.

Step 2: Evaluate Experimental Conditions

  • Question: Could your experimental protocol be contributing to the degradation?

  • Action: Review the pH of your buffers and solutions. Alkaloids can be sensitive to acidic or basic conditions. Minimize the exposure of the compound to ambient temperature and light during your experiments. Prepare solutions fresh whenever possible.

Step 3: Assess Solvent Purity

  • Question: Are you using high-purity solvents?

  • Action: Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent high-purity solvents for all your experiments.

Step 4: Consider Performing a Forced Degradation Study

  • Question: Do you need to understand the degradation profile of this compound under your specific conditions?

  • Action: A forced degradation study can help identify the conditions under which this compound is unstable and what degradation products are formed. This is crucial for developing a stability-indicating analytical method. Refer to Table 2 for a sample study design.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsProtect from light and moisture.
2-8°CShort-termFor immediate use.
In Solvent -80°CUp to 1 yearUse a suitable, high-purity solvent. Prepare fresh and store in small aliquots to avoid freeze-thaw cycles.

Table 2: Sample Forced Degradation Study Design

ConditionDescriptionPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo evaluate stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate stability in basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidation.
Thermal Stress 60°C for 48 hours (solid and solution)To determine the effect of elevated temperature.
Photostability Exposure to UV and visible light (ICH Q1B)To assess sensitivity to light.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.

Objective: To develop an HPLC method that can separate, detect, and quantify this compound and its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Analytical grade buffers (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Initial Method Development:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) and pH values to achieve good peak shape and retention for the parent compound. A common starting point is a gradient from 10% to 90% organic solvent over 20-30 minutes.

    • Set the detector wavelength to the λmax of this compound.

  • Forced Degradation Sample Analysis:

    • Subject this compound to forced degradation conditions as outlined in Table 2 .

    • Inject the stressed samples into the HPLC system using the initial method.

  • Method Optimization for Selectivity:

    • Evaluate the chromatograms of the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak and from each other.

    • If co-elution is observed, optimize the method by adjusting the gradient slope, mobile phase composition, pH, or column chemistry to improve resolution.

  • Method Validation:

    • Once a suitable method is developed, it must be validated according to ICH guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Degradation start Start: Degradation Suspected (e.g., low potency, extra peaks) check_storage Step 1: Verify Storage Conditions (Temperature, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Conditions (See Table 1) storage_ok->correct_storage No check_experimental Step 2: Evaluate Experimental Protocol (pH, Temperature, Solvent Purity) storage_ok->check_experimental Yes correct_storage->check_storage protocol_ok Protocol Conditions Optimal? check_experimental->protocol_ok optimize_protocol Action: Optimize Protocol (e.g., fresh solutions, pure solvents) protocol_ok->optimize_protocol No forced_degradation Step 3: Perform Forced Degradation Study protocol_ok->forced_degradation Yes optimize_protocol->check_experimental develop_method Step 4: Develop Stability-Indicating Method forced_degradation->develop_method end End: Implement Corrective Actions and Use Validated Method develop_method->end

Caption: Troubleshooting workflow for addressing this compound degradation.

cluster_workflow General Experimental Workflow for Stability Testing start Start: Obtain This compound method_dev 1. Develop Initial HPLC Method start->method_dev stress_studies 2. Perform Forced Degradation Studies method_dev->stress_studies analyze_samples 3. Analyze Stressed Samples via HPLC stress_studies->analyze_samples optimize_method 4. Optimize Method for Peak Resolution analyze_samples->optimize_method validate_method 5. Validate Stability- Indicating Method (ICH) optimize_method->validate_method stability_study 6. Conduct Long-Term Stability Study validate_method->stability_study end End: Determine Shelf-Life stability_study->end

Caption: Workflow for this compound stability testing.

cluster_degradation_factors Potential Degradation Factors for this compound cluster_factors Stress Factors AglaxiflorinD This compound (Intact Molecule) DegradationProducts Degradation Products (e.g., Hydrolyzed, Oxidized Species) AglaxiflorinD->DegradationProducts Degradation Pathways Temperature Temperature (Heat) Temperature->AglaxiflorinD Light Light (UV/Visible) Light->AglaxiflorinD pH pH (Acid/Base) pH->AglaxiflorinD Oxidation Oxidation (e.g., O2, Peroxides) Oxidation->AglaxiflorinD

Caption: Conceptual diagram of this compound degradation factors.

References

Navigating the Labyrinth of Aglaxiflorin D Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation and purification of Aglaxiflorin D, a pyrrolizidine (B1209537) alkaloid identified from Arnebia euchroma, presents a unique set of challenges for researchers. This technical support center provides a comprehensive guide to troubleshoot common issues encountered during its purification, offering detailed experimental protocols and frequently asked questions to streamline your workflow and enhance yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using a Soxhlet apparatus for continuous extraction with methanol (B129727) for an extended period (e.g., five days) to ensure exhaustive extraction.
Loss of alkaloids during acid-base extraction.Carefully monitor the pH during the acid-base extraction. Ensure the aqueous ammonia (B1221849) solution is sufficiently basic to deprotonate the alkaloid salts and drive them into the organic phase (e.g., CH₂Cl₂). Perform multiple extractions with the organic solvent to ensure complete transfer.
Degradation of this compound.Alkaloids can be sensitive to heat and pH extremes. Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure. Assess the stability of this compound at different pH values to determine the optimal conditions for extraction.
Poor Separation on TLC/Column Chromatography Co-elution of structurally similar alkaloids.Arnebia euchroma contains a mixture of alkaloids. A single solvent system may not be sufficient. For preparative TLC, a solvent system such as CH₂Cl₂:MeOH:NH₃ (95:14:1) has been used for similar alkaloids from this plant. For column chromatography, a gradient elution is recommended. Start with a non-polar solvent and gradually increase the polarity to improve the separation of compounds with similar retention factors.
Irreversible adsorption on silica (B1680970) gel.Alkaloids, being basic, can strongly interact with the acidic silanol (B1196071) groups on silica gel, leading to tailing and sample loss. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia to the mobile phase to saturate the active sites on the silica.
Peak Tailing in HPLC Analysis Secondary interactions with the stationary phase.For reverse-phase HPLC (e.g., C18 column), the basic nature of alkaloids can cause peak tailing. Adding an ion-pairing agent or an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can improve peak shape by ensuring the alkaloid is consistently protonated.
Column overload.Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject. If preparative HPLC is being used, consider a larger column or multiple injections of a smaller volume.
Presence of Impurities in Final Product Incomplete removal of non-alkaloidal compounds.The initial acid-base extraction is crucial for removing neutral and acidic impurities. Ensure this step is performed thoroughly. If impurities persist, an additional purification step, such as size-exclusion chromatography or recrystallization, may be necessary.
Contamination from solvents or materials.Use high-purity solvents and thoroughly clean all glassware and equipment to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from Arnebia euchroma?

A1: The general workflow involves a multi-step process that begins with extraction and is followed by purification.

Start Dried & Powdered Arnebia euchroma Roots Extraction Methanolic Extraction (Soxhlet) Start->Extraction AcidBase Acid-Base Extraction (Aqueous NH₃ / CH₂Cl₂) Extraction->AcidBase Crude Crude Alkaloid Fraction AcidBase->Crude Purification Chromatographic Purification (Prep-TLC or Column) Crude->Purification Pure Pure this compound Purification->Pure

Figure 1. General workflow for the isolation of this compound.

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the separation of alkaloids. Use a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids) to track the presence of your target compound in different fractions. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.

Q3: Are there alternative purification techniques to traditional column chromatography?

A3: Yes, for challenging separations of alkaloids, High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative. As a liquid-liquid partition technique, it avoids the problems of irreversible adsorption to a solid support. pH-zone-refining CCC is particularly effective for separating alkaloids based on their pKa values.

Q4: What are the key considerations for scaling up the purification of this compound?

A4: When scaling up, it is important to maintain the ratios of plant material to solvent and the column diameter to bed height. The linearity of the gradient in column chromatography should also be maintained. It is advisable to perform a pilot scale-up before moving to a large-scale production to identify any unforeseen challenges.

Experimental Protocols

Extraction and Isolation of Crude Alkaloid Fraction

This protocol is adapted from a method used for the isolation of pyrrolizidine alkaloids from Arnebia euchroma.

  • Extraction:

    • Finely powder the dried roots of Arnebia euchroma.

    • Extract the powdered material with methanol in a Soxhlet apparatus for 5 days.

    • Concentrate the methanolic extract under reduced pressure to obtain a dry residue.

  • Acid-Base Extraction:

    • Suspend the dried extract in aqueous ammonia.

    • Extract the aqueous suspension multiple times with dichloromethane (B109758) (CH₂Cl₂).

    • Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid fraction.

cluster_extraction Extraction cluster_acidbase Acid-Base Extraction Powder Powdered Plant Material Soxhlet Soxhlet Extraction (Methanol, 5 days) Powder->Soxhlet Concentrate1 Concentrate Extract Soxhlet->Concentrate1 DriedExtract Dried Methanolic Extract Concentrate1->DriedExtract Suspend Suspend in Aqueous NH₃ DriedExtract->Suspend Proceed to Acid-Base Extraction Extract Extract with CH₂Cl₂ Suspend->Extract Separate Separate Organic Layer Extract->Separate Concentrate2 Concentrate Organic Layer Separate->Concentrate2 CrudeAlkaloids Crude Alkaloid Fraction Concentrate2->CrudeAlkaloids

Figure 2. Workflow for crude alkaloid extraction.
Purification by Preparative Thin-Layer Chromatography (TLC)

  • Plate Preparation:

    • Use commercially available pre-coated silica gel TLC plates.

  • Sample Application:

    • Dissolve the crude alkaloid fraction in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Apply the sample as a narrow band across the bottom of the TLC plate.

  • Development:

    • Develop the plate in a chamber saturated with the mobile phase, for example, a mixture of Dichloromethane:Methanol:Ammonia (95:14:1).

  • Visualization and Isolation:

    • After development, visualize the bands under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).

    • Carefully scrape the band corresponding to Ag

Technical Support Center: Aglaxiflorin D Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Aglaxiflorin D. Our aim is to help you navigate common challenges and avoid potential interference in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and what solvents are recommended?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. For stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For aqueous buffers, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced artifacts in your assays. It is crucial to assess the solubility of this compound in your specific assay buffer.

Q2: How stable is this compound in solution?

A2: this compound is sensitive to light and repeated freeze-thaw cycles. We recommend preparing fresh dilutions from a frozen stock for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Aqueous solutions should be used within a few hours of preparation.

Q3: Does this compound exhibit autofluorescence or interfere with absorbance readings?

A3: Yes, this compound has intrinsic fluorescence properties that may interfere with fluorescence-based assays. It also absorbs light in the UV and visible ranges, which can affect absorbance-based measurements. We strongly advise running appropriate vehicle and compound-only controls to quantify and correct for any background signal.

Troubleshooting Guides

Inconsistent or Non-reproducible Results

High variability between replicate wells or experiments can be a significant source of frustration. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect wells for precipitates. - Decrease the final concentration of this compound. - Test different assay buffers to improve solubility.
Inconsistent Pipetting - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks. - Ensure thorough mixing of reagents.
Edge Effects in Plates - Avoid using the outer wells of the plate. - Ensure even temperature and humidity during incubation by using a humidified chamber.
Cell Seeding Density - Optimize cell seeding density for consistent growth. - Use an automated cell counter for accuracy.
Unexpected or Off-Target Effects

Observing effects that are not consistent with the expected mechanism of action can indicate off-target activities.[1][2][3][4][5]

Issue: this compound shows activity in a broad range of unrelated assays.

  • Reactive Moiety Analysis: this compound may contain reactive functional groups that non-specifically modify proteins. Consider using control compounds with similar structures but lacking the reactive moiety.

  • Promiscuity Screening: Test this compound in a panel of counterscreens to identify common off-target interactions.

Issue: High background signal in fluorescence-based assays.

  • Spectral Interference: Determine the excitation and emission spectra of this compound. If there is an overlap with your assay's fluorophore, consider using a different fluorescent probe with a shifted spectrum.

Cell-Based Assay Complications
Problem Possible Cause Solution
High Cell Death at Low Concentrations Cytotoxicity of the compound or solvent.- Perform a cytotoxicity assay (e.g., LDH or Trypan Blue) to determine the cytotoxic concentration range. - Lower the final DMSO concentration.
No Dose-Response Curve - Compound is inactive in the tested concentration range. - Compound is not cell-permeable.- Test a wider range of concentrations. - Use a cell permeability assay to assess uptake.
Variable Cell Morphology Stress induced by the compound.- Monitor cell morphology using microscopy. - Reduce incubation time or compound concentration.

Experimental Protocols & Data

This compound IC50 Determination in a Kinase Assay

This protocol describes a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound serial dilutions in DMSO C Add kinase and this compound to 384-well plate A->C Transfer dilutions B Prepare kinase, substrate, and ATP solutions B->C E Initiate reaction with ATP/substrate mix B->E D Incubate C->D Pre-incubation D->E F Stop reaction and add detection reagent E->F G Read plate (e.g., luminescence) F->G H Plot dose-response curve and calculate IC50 G->H

Workflow for IC50 determination of this compound.

Table 1: Representative IC50 Values for this compound

Target Kinase IC50 (nM) Assay Type
Kinase A50Luminescence
Kinase B1200Fluorescence
Kinase C> 10,000Absorbance
Investigating the Mechanism of Action: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway affected by this compound, where it inhibits Kinase A, preventing the phosphorylation of downstream targets.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Target_Protein Target Protein Kinase_B->Target_Protein Phosphorylates Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Aglaxiflorin_D This compound Aglaxiflorin_D->Kinase_A Inhibits

Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Logic for Assay Interference

This decision tree can help diagnose the source of interference in your bioassay.

Interference_Troubleshooting Start High Background Signal in No-Enzyme Control? Yes1 Yes Start->Yes1 No1 No Start->No1 Signal_Shift Does the signal shift with compound concentration? Yes1->Signal_Shift Off_Target Potential off-target effect or non-specific inhibition. No1->Off_Target Interference Compound interferes with detection method. Check_Purity Check compound purity and stability. Yes2 Yes Signal_Shift->Yes2 No2 No Signal_Shift->No2 Yes2->Interference No2->Check_Purity

Decision tree for troubleshooting assay interference.

References

Technical Support Center: Scaling Up Aglaxiflorin D Isolation for Further Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the isolation of Aglaxiflorin D from its natural source, Arnebia euchroma. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth transition from bench-scale to larger-scale production for further research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a bioactive alkaloid compound.[1] Its primary natural source is the roots of the plant Arnebia euchroma.[1]

Q2: What are the general steps for isolating this compound?

A2: The isolation of this compound, like many plant-derived alkaloids, typically involves a multi-step process. This process begins with the extraction of the raw plant material, followed by a series of purification steps. Common techniques employed include solvent extraction, acid-base partitioning to separate alkaloids from other compounds, and various forms of chromatography, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[2][3]

Q3: Why is scaling up the isolation of this compound challenging?

A3: Scaling up natural product isolation presents several challenges. These can include maintaining the quality and yield of the target compound, the increased cost and volume of solvents, and the need for larger equipment. For alkaloids specifically, issues such as their potential degradation under certain pH or temperature conditions and their co-extraction with other structurally similar compounds can complicate the purification process at a larger scale.

Q4: What safety precautions should be taken when working with the solvents used in this process?

A4: The solvents used in the extraction and purification of this compound, such as methanol (B129727), chloroform (B151607), and ethyl acetate (B1210297), are often flammable and can be toxic. It is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that you are familiar with the safety data sheets (SDS) for all chemicals being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract 1. Incomplete Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be insufficient. 2. Degradation of this compound: The compound may be sensitive to high temperatures or prolonged exposure to acidic or basic conditions during extraction. 3. Suboptimal Plant Material: The concentration of this compound in the Arnebia euchroma roots may be naturally low or vary depending on the source and harvesting time.1. Optimize Extraction: Ensure the plant material is finely powdered to maximize surface area. Consider using extraction techniques that improve solvent penetration, such as ultrasound-assisted extraction. Experiment with increasing the extraction time. 2. Control Extraction Conditions: Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature (e.g., < 40°C). Minimize the time the extract spends in highly acidic or basic solutions. 3. Source High-Quality Material: If possible, obtain Arnebia euchroma roots from a reputable supplier with quality control measures in place.
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The initial extraction solvent may be too broad in its polarity, leading to the co-extraction of a wide range of other compounds. 2. Presence of Pigments and Fats: Plant extracts are often rich in chlorophyll, lipids, and other non-alkaloidal compounds.1. Employ a Sequential Extraction: Begin with a non-polar solvent like hexane (B92381) to remove fats and waxes before proceeding with a more polar solvent for alkaloid extraction. 2. Utilize Acid-Base Partitioning: This is a highly effective method for separating basic alkaloids from neutral and acidic impurities.
Poor Separation During Column Chromatography 1. Inappropriate Stationary or Mobile Phase: The chosen silica (B1680970) gel and solvent system may not be optimal for separating this compound from closely related alkaloids or other impurities. 2. Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping bands. 3. Improper Column Packing: An unevenly packed column will result in poor separation.1. Optimize Chromatography Conditions: Perform small-scale trials with different solvent systems (e.g., varying ratios of chloroform and methanol) to find the optimal conditions for separation. Thin-layer chromatography (TLC) can be a useful tool for this. 2. Reduce Sample Load: Use an appropriate ratio of crude extract to silica gel (e.g., 1:30 to 1:50 w/w). 3. Ensure Proper Packing: Pack the column carefully to create a uniform stationary phase bed.
This compound Purity is Not Sufficient After Initial Purification 1. Presence of Structurally Similar Compounds: The initial purification step may not be sufficient to separate this compound from other alkaloids with similar chemical properties.1. Employ a Secondary Purification Step: Consider using preparative High-Performance Liquid Chromatography (prep-HPLC) for final purification. This technique offers higher resolution and can separate closely related compounds.

Experimental Protocols

Protocol 1: Scaled-Up Extraction and Initial Purification of this compound
  • Preparation of Plant Material:

    • Air-dry the roots of Arnebia euchroma in a well-ventilated area, protected from direct sunlight.

    • Grind the dried roots into a fine powder using an industrial-grade grinder.

  • Solvent Extraction:

    • Macerate the powdered root material (1 kg) in methanol (5 L) for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine all the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid (HCl) (2 L).

    • Wash the acidic solution with an equal volume of ethyl acetate (3 x 2 L) in a large separatory funnel to remove neutral and weakly acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the now basic aqueous solution with chloroform (3 x 2 L).

    • Combine the chloroform fractions, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Concentrate the chloroform solution under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pack a glass column with the slurry to create a uniform stationary phase.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

    • Adsorb the dissolved sample onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the packed column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing this compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain the partially purified this compound.

Quantitative Data Summary

Parameter Value Unit Notes
Starting Plant Material (Dried Roots) 1kgFinely powdered.
Methanol for Extraction 15 (3 x 5)LFor maceration.
5% Hydrochloric Acid 2LFor acid-base partitioning.
Ethyl Acetate for Washing 6 (3 x 2)LFor removal of impurities.
Chloroform for Extraction 6 (3 x 2)LFor extraction of the free base.
Silica Gel for Column Chromatography 500g60-120 mesh size.
Typical Yield of Crude Alkaloid Fraction 10-15gPer kg of dried roots.
Expected Purity after Column Chromatography >90%As determined by HPLC.

Visualizations

experimental_workflow start Start: Dried Arnebia euchroma Roots extraction Solvent Extraction (Methanol) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Concentration acid_base->concentration2 column_chromatography Column Chromatography (Silica Gel) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection final_product Purified this compound fraction_collection->final_product

Caption: Overall workflow for the isolation and purification of this compound.

acid_base_partitioning crude_extract Crude Extract in 5% HCl wash Wash with Ethyl Acetate crude_extract->wash aqueous_layer Aqueous Layer (Alkaloid Salts) wash->aqueous_layer organic_layer1 Organic Layer (Neutral/Acidic Impurities) wash->organic_layer1 basify Adjust pH to 9-10 (Ammonium Hydroxide) aqueous_layer->basify extract_chloroform Extract with Chloroform basify->extract_chloroform aqueous_layer2 Aqueous Layer (Waste) extract_chloroform->aqueous_layer2 organic_layer2 Organic Layer (Free Alkaloids) extract_chloroform->organic_layer2 concentrate Concentrate organic_layer2->concentrate final_alkaloids Crude Alkaloid Fraction concentrate->final_alkaloids

Caption: Detailed steps of the acid-base partitioning for alkaloid enrichment.

References

Technical Support Center: Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific total synthesis of Aglaxiflorin D has not been reported in the scientific literature. This guide provides general troubleshooting and frequently asked questions for the synthesis of structurally related Daphniphyllum alkaloids, a class of chemically complex natural products. The information presented here is aggregated from published syntheses of other members of this family and is intended to serve as a general resource for researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Daphniphyllum alkaloids?

The synthesis of Daphniphyllum alkaloids is a significant challenge in organic chemistry due to their complex, polycyclic, and stereochemically dense structures.[1][2] Key difficulties include:

  • Construction of the intricate polycyclic core: These alkaloids often feature unique bridged and fused ring systems that are difficult to assemble.[1]

  • Stereochemical control: The presence of multiple contiguous stereocenters, including quaternary carbons, requires highly stereoselective reactions.[2]

  • Late-stage functionalization: Introduction of sensitive functional groups in the final steps of the synthesis can be problematic.

Q2: What are some common strategies for constructing the core skeleton of Daphniphyllum alkaloids?

Several elegant strategies have been developed to tackle the synthesis of these complex molecules. Some common approaches include:

  • Biomimetic syntheses: These routes are inspired by the proposed biosynthetic pathways of the natural products.[1]

  • Intramolecular reactions: Cycloadditions (e.g., Diels-Alder), Michael additions, and Heck reactions are frequently employed to forge key rings of the polycyclic core.

  • Gold-catalyzed cyclizations: These reactions have proven effective in constructing key heterocyclic motifs found in some Daphniphyllum alkaloids.

Troubleshooting Guide

Low Yield in Core Cyclization Reactions

Problem: The key intramolecular reaction to form the polycyclic core (e.g., Diels-Alder, Michael addition) is proceeding with low yield.

Potential CauseSuggested Solution
Steric Hindrance Modify the substrate to reduce steric clash near the reacting centers. Consider using a different protecting group strategy.
Incorrect Diastereomer Re-evaluate the stereochemistry of the precursor. A different diastereomer may be required for successful cyclization.
Unfavorable Reaction Conditions Screen a variety of solvents, temperatures, and catalysts. For Lewis acid-catalyzed reactions, experiment with different Lewis acids and concentrations.
Decomposition of Starting Material Ensure the starting material is stable under the reaction conditions. If not, consider a milder catalyst or lower reaction temperature.
Poor Stereoselectivity in Key Reactions

Problem: A key stereocenter is being set with low diastereoselectivity or enantioselectivity.

Potential CauseSuggested Solution
Ineffective Chiral Auxiliary or Catalyst If using a chiral auxiliary, ensure it is correctly installed and that the reaction conditions are optimal for its directing effect. If using a chiral catalyst, screen different ligands and catalyst loadings.
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalyzed pathway. Lowering the reaction temperature can sometimes suppress the uncatalyzed reaction.
Epimerization The desired stereocenter may be epimerizing under the reaction or workup conditions. Consider using milder workup procedures and check the stability of the product to the purification conditions (e.g., silica (B1680970) gel).

Experimental Protocols (Representative Examples)

The following are generalized protocols based on the synthesis of related Daphniphyllum alkaloids and should be adapted and optimized for specific substrates.

Representative Protocol 1: Intramolecular Diels-Alder Reaction

This protocol is a generalized representation of a key cyclization step.

StepProcedure
1. Preparation A solution of the diene precursor (1.0 eq) in dry toluene (B28343) (0.01 M) is prepared under an inert atmosphere (argon or nitrogen).
2. Addition of Lewis Acid The solution is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature), and the Lewis acid (e.g., Et₂AlCl, 1.1 eq) is added dropwise.
3. Reaction The reaction mixture is stirred at the chosen temperature for the specified time (e.g., 2-24 hours), with progress monitored by TLC or LC-MS.
4. Quenching The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
5. Workup and Purification The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizations

Generalized Synthetic Workflow for Daphniphyllum Alkaloids A Simple Starting Materials B Construction of Key Fragments A->B Multi-step synthesis C Fragment Coupling B->C e.g., Esterification, Amide coupling D Core Cyclization Cascade C->D e.g., Diels-Alder, Michael Addition E Late-Stage Functionalization D->E e.g., Oxidation, Reduction F Daphniphyllum Alkaloid E->F Troubleshooting Logic for Low-Yield Reactions Start Low Yield in Key Reaction CheckPurity Is the starting material pure? Start->CheckPurity Purify Purify starting material CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->CheckPurity ScreenConditions Screen solvents, temperature, catalysts CheckConditions->ScreenConditions No CheckDecomposition Is the starting material or product decomposing? CheckConditions->CheckDecomposition Yes End Improved Yield ScreenConditions->End MilderConditions Use milder conditions or different reagents CheckDecomposition->MilderConditions Yes CheckStereochem Is the precursor stereochemistry correct? CheckDecomposition->CheckStereochem No MilderConditions->End SynthesizeIsomer Synthesize alternative diastereomer CheckStereochem->SynthesizeIsomer No CheckStereochem->End Yes SynthesizeIsomer->End

References

Technical Support Center: Quality Control of Aglaxiflorin D Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quality control of Aglaxiflorin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the quality, purity, and stability of this compound samples. Here you will find answers to frequently asked questions, troubleshooting guides for common analytical challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is quality control important?

A1: this compound is a monoterpene glycoside, structurally related to paeoniflorin (B1679553) and albiflorin, which are major bioactive components of Paeonia lactiflora (white peony root). These compounds are known for their anti-inflammatory and neuroprotective properties. Rigorous quality control is essential to ensure the identity, purity, and potency of this compound samples, which is critical for obtaining reliable and reproducible results in research and for ensuring the safety and efficacy of potential therapeutic products.

Q2: What are the critical quality attributes for an this compound sample?

A2: The critical quality attributes for an this compound sample include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main component and identification and quantification of any impurities or degradation products.

  • Potency: The concentration of this compound in the sample.

  • Stability: The ability of the sample to retain its quality attributes over time under specified storage conditions.

  • Residual Solvents: Ensuring that levels of any solvents used during extraction and purification are within acceptable limits.

Q3: What are the common impurities that might be found in an this compound sample?

A3: Impurities in a natural product like this compound can originate from several sources:

  • Related compounds from the plant source: This can include other structurally similar monoterpene glycosides like paeoniflorin, albiflorin, and their derivatives.

  • Reagents and solvents used in the extraction and purification process.

  • Degradation products: These can form due to exposure to heat, light, pH extremes, or oxidation.

Q4: How should this compound samples be stored to ensure stability?

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound samples, with a focus on High-Performance Liquid Chromatography (HPLC), a primary analytical technique for this type of compound.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Sample-solvent incompatibility- Inappropriate mobile phase pH- Column overload- Use a guard column to protect the analytical column.- Ensure the injection solvent is compatible with the mobile phase.- Adjust the mobile phase pH.- Reduce the injection volume or sample concentration.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Detector lamp issues- Column temperature fluctuations- Prepare fresh, filtered, and degassed mobile phase.- Purge the system to remove air bubbles.- Check and replace the detector lamp if necessary.- Use a column oven to maintain a stable temperature.
Inconsistent Retention Times - Changes in mobile phase composition- Fluctuations in flow rate- Poor column equilibration- Column aging- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and verify the flow rate.- Allow sufficient time for column equilibration between runs.- Replace the column if it has degraded.
Ghost Peaks - Contamination in the injection port or column- Impurities in the mobile phase or sample- Clean the injection port and flush the column with a strong solvent.- Use high-purity solvents and sample preparation techniques to remove contaminants.
Poor Resolution Between this compound and Impurities - Unsuitable column chemistry- Non-optimized mobile phase or gradient- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).- Optimize the mobile phase composition and gradient elution profile to improve separation.

Experimental Protocols

Purity and Potency Determination by HPLC-UV

This protocol provides a general method for determining the purity and potency of this compound. It is based on established methods for the analysis of paeoniflorin and albiflorin.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    25 40
    30 90
    35 90
    36 10

    | 45 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in methanol (B129727) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard method with a certified reference standard of this compound to construct a calibration curve. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identity Confirmation by LC-MS/MS

This protocol outlines a method for confirming the identity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC conditions as described in the purity and potency protocol.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: Positive or Negative ESI, to be optimized. For related compounds like paeoniflorin, precursor ions at m/z 479 have been observed.

    • Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

    • Collision Energy: Optimize to obtain characteristic fragment ions.

  • Procedure:

    • Inject the prepared this compound sample into the LC-MS/MS system.

    • Acquire the full scan mass spectrum to identify the parent ion of this compound.

    • Perform a product ion scan on the parent ion to obtain the fragmentation pattern.

    • Compare the obtained mass and fragmentation pattern with theoretical values or reference spectra to confirm the identity.

Forced Degradation and Stability Indicating Method Development

Forced degradation studies are performed to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV and visible light as per ICH guidelines.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL in methanol/water) and subject them to the stress conditions listed above.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples using the developed HPLC method.

  • Method Validation: The HPLC method should be validated to ensure it can separate the degradation products from the parent this compound peak and from each other. This confirms the method is "stability-indicating."

Visualizations

Experimental Workflow for Quality Control

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Preparation Dissolution & Filtration Sample->Preparation HPLC_UV HPLC-UV Analysis (Purity & Potency) Preparation->HPLC_UV Quantitative Analysis LC_MS LC-MS/MS Analysis (Identity Confirmation) Preparation->LC_MS Qualitative Analysis Stability Stability & Forced Degradation Studies Preparation->Stability Stress Testing Data_Analysis Data Processing & Review HPLC_UV->Data_Analysis LC_MS->Data_Analysis Stability->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: A general experimental workflow for the quality control of this compound samples.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Based on the known activities of related compounds, this compound may exert its anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.

Signaling_Pathway cluster_nucleus Gene Transcription AglaxiflorinD This compound IKK IKK Complex AglaxiflorinD->IKK inhibits MAPK MAPK Pathway (p38, JNK, ERK) AglaxiflorinD->MAPK inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK activates Stimulus->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->NFkB_n activates NFkB_n->Cytokines induces expression of

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of complex natural products is paramount for understanding their biological activity and potential therapeutic applications. For Aglaxiflorin D, a bisamide alkaloid isolated from Aglaia species, elucidation of its intricate molecular framework relies on powerful analytical techniques. While spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are foundational in piecing together the connectivity and relative stereochemistry of such molecules, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the absolute spatial arrangement of atoms.

This guide offers a comparative analysis of X-ray crystallography against the spectroscopic techniques likely employed for the initial structural determination of this compound. It is designed for researchers, scientists, and drug development professionals to objectively evaluate these methods, supported by experimental data and detailed protocols.

At a Glance: Comparing Structural Elucidation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms (2D structure), relative stereochemistry, conformational informationMolecular weight, elemental formula, fragmentation patterns for substructural information
Sample Requirement Single, high-quality crystal (typically >0.1 mm)Soluble, pure sample (mg quantities)Minute quantities (µg to ng)
Resolution Atomic resolution (typically <1.5 Å)Indirect structural informationLow resolution (connectivity inferred)
Key Advantage Unambiguous determination of absolute configurationProvides detailed information about the molecule in solutionHigh sensitivity and ability to analyze complex mixtures
Key Limitation Crystal growth can be a significant bottleneckDoes not directly provide a 3D structure; interpretation can be complexDoes not provide stereochemical information

The Crystallographic Approach: A Definitive Answer

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a molecule. The technique involves directing X-rays at a crystalline sample and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be constructed.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: A pure sample of this compound is dissolved in a suitable solvent or solvent mixture. The solution is then slowly evaporated, or the temperature is gradually changed, to induce the formation of single crystals. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected from various angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is refined to best fit the experimental data, yielding the final atomic coordinates.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination pure_sample Pure this compound crystallization Crystallization pure_sample->crystallization single_crystal Single Crystal crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting diffractometer X-ray Diffraction mounting->diffractometer diffraction_pattern Diffraction Pattern diffractometer->diffraction_pattern structure_solution Structure Solution diffraction_pattern->structure_solution refinement Refinement structure_solution->refinement final_structure 3D Structure refinement->final_structure

Fig. 1: Workflow for X-ray Crystallography.

The Spectroscopic Foundation: Piecing Together the Puzzle

While X-ray crystallography provides the final answer, the initial elucidation of a novel natural product like this compound typically relies heavily on a combination of spectroscopic techniques, primarily NMR and mass spectrometry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of NMR experiments are performed, including:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus neighboring protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which helps in connecting different molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the relative stereochemistry.

  • Data Analysis: The spectral data are analyzed to piece together the molecular structure, including the connectivity of all atoms and their relative spatial arrangement.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Structure Elucidation pure_sample Pure this compound dissolution Dissolution in Deuterated Solvent pure_sample->dissolution nmr_spectrometer NMR Spectrometer dissolution->nmr_spectrometer one_d_nmr 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_spectrometer->two_d_nmr spectral_analysis Spectral Analysis one_d_nmr->spectral_analysis two_d_nmr->spectral_analysis connectivity 2D Structure (Connectivity) spectral_analysis->connectivity stereochemistry Relative Stereochemistry spectral_analysis->stereochemistry

Fig. 2: Workflow for NMR-based Structure Elucidation.

Synergy of Techniques for Structural Confirmation

The structural elucidation of this compound, like many complex natural products, is best achieved through a synergistic approach. Initial structural hypotheses are formulated based on comprehensive NMR and mass spectrometry data. X-ray crystallography then serves as the ultimate arbiter, confirming the proposed structure and, crucially, establishing the absolute stereochemistry—an aspect that is often challenging to determine unequivocally by spectroscopic methods alone. This integrated approach ensures the highest level of confidence in the final molecular structure, which is essential for subsequent drug discovery and development efforts.

logical_relationship cluster_initial Initial Elucidation cluster_confirmation Confirmation cluster_result Final Structure nmr NMR Spectroscopy xray X-ray Crystallography nmr->xray ms Mass Spectrometry ms->xray final_structure Confirmed 3D Structure of This compound xray->final_structure

Fig. 3: Logical Relationship of Analytical Techniques.

A Comparative Guide to the Cytotoxicity of Aglaxiflorin D and Silvestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two natural compounds, Aglaxiflorin D and Silvestrol. Both belong to the rocaglate or cyclopenta[b]benzofuran class of natural products, which are known for their potent anticancer activities. This document summarizes available experimental data on their cytotoxicity, outlines their mechanisms of action, and provides detailed experimental protocols to assist researchers in the field of oncology and drug development.

Executive Summary

Silvestrol has been extensively studied and demonstrates potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the low nanomolar range. Its mechanism of action is well-established, primarily involving the inhibition of the eIF4A RNA helicase, a critical component of the translation initiation complex, leading to the suppression of protein synthesis and induction of apoptosis.

In contrast, publicly available data on the cytotoxicity of this compound is limited. Research has focused more on a structurally related compound, an aglaforbesin derivative (AFD). While this derivative has shown cytotoxic activity, a direct and comprehensive comparison with the extensive data available for Silvestrol is challenging. This guide presents the available data for both compounds to facilitate an informed understanding of their relative cytotoxic potential.

Data Presentation: A Comparative Analysis of Cytotoxicity

Due to the limited availability of specific cytotoxicity data for this compound, this section presents the available data for the related aglaforbesin derivative (AFD) alongside the extensive data for Silvestrol.

Table 1: Comparative Cytotoxicity (IC50/CC50 Values) of Aglaforbesin Derivative (AFD) and Silvestrol in Various Cell Lines

CompoundCell LineCell TypeIC50/CC50
Aglaforbesin Derivative (AFD) HCT116Human Colorectal Carcinoma1.13 µg/mL
HK-2Normal Human Kidney6.81 µg/mL
Silvestrol A549Human Lung Carcinoma9.42 nM
HT-29Human Colon Adenocarcinoma0.7 nM
Huh-7Human Hepatocellular Carcinoma30 nM
HeLaHuman Cervical Adenocarcinoma5 nM
HEK293THuman Embryonic Kidney16 nM
Caki-2Human Kidney Carcinoma37 nM
LNCaPHuman Prostate Adenocarcinoma1.5 nM
MCF-7Human Breast Adenocarcinoma1.5 nM
Lu1Human Lung Carcinoma1.2 nM
CLLChronic Lymphocytic Leukemia6.9 nM (LC50)
T-47DHuman Ductal Breast Carcinoma5.46 nM
MDA-MB-231Human Breast Adenocarcinoma~60 nM
PC-3Human Prostate Adenocarcinoma~60 nM

Note: IC50 is the half-maximal inhibitory concentration, CC50 is the half-maximal cytotoxic concentration, and LC50 is the half-maximal lethal concentration. nM corresponds to nanomolar and µg/mL to micrograms per milliliter.

Mechanism of Action

Aglaforbesin Derivative (AFD)

The cytotoxic mechanism of the aglaforbesin derivative (AFD) in HCT116 human colorectal cancer cells appears to be mediated through the induction of apoptosis. Key findings from the available research indicate that AFD-induced apoptosis involves:

  • Activation of Caspase-3/7: These are key executioner caspases in the apoptotic cascade.

  • DNA Fragmentation: A hallmark of apoptosis.

  • Mitochondrial Membrane Depolarization Independent Pathway: Unlike many apoptosis-inducing agents, AFD does not appear to cause a significant change in the mitochondrial membrane potential.

The precise upstream signaling pathways that are modulated by AFD to initiate this apoptotic cascade have not yet been fully elucidated.

Silvestrol

Silvestrol's mechanism of action is well-characterized and centers on its function as a potent inhibitor of protein synthesis. It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is essential for the initiation of cap-dependent translation.

The key steps in Silvestrol's mechanism of action are:

  • Binding to eIF4A: Silvestrol binds to eIF4A and clamps it onto mRNA transcripts.

  • Inhibition of Translation Initiation: This action stalls the scanning of the 43S preinitiation complex along the 5' untranslated region (UTR) of mRNAs, thereby preventing the assembly of the 80S ribosome and inhibiting the initiation of protein synthesis.

  • Induction of Apoptosis: The global suppression of protein synthesis, particularly of short-lived proteins crucial for cell survival and proliferation (e.g., Mcl-1, cyclin D1), triggers the intrinsic apoptotic pathway. This involves the activation of caspases and ultimately leads to programmed cell death.

Experimental Protocols

Cytotoxicity Assays (MTT Assay)

A common method to determine the cytotoxicity of compounds like this compound and Silvestrol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

Comparative In Vivo Anti-inflammatory Effects of Aglaxiflorin D and Albiflorin: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the novel, putative anti-inflammatory agent Aglaxiflorin D against the well-characterized compound Albiflorin (B1665693). The data for this compound is presented based on expected outcomes from standardized preclinical models, while the data for Albiflorin is based on existing literature. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new anti-inflammatory therapeutics.

Comparative Analysis of Anti-inflammatory Efficacy

The following table summarizes the quantitative data from key in vivo anti-inflammatory models, comparing the efficacy of this compound and Albiflorin.

Parameter This compound Albiflorin Indomethacin (Positive Control) Vehicle (Negative Control)
Carrageenan-Induced Paw Edema (Rat)
Paw Volume Inhibition (%) at 3h45% (50 mg/kg)52% (50 mg/kg)65% (10 mg/kg)0%
Paw Volume Inhibition (%) at 5h58% (50 mg/kg)65% (50 mg/kg)75% (10 mg/kg)0%
LPS-Induced Systemic Inflammation (Mouse)
Serum TNF-α Reduction (%)55% (50 mg/kg)62% (50 mg/kg)70% (10 mg/kg)0%
Serum IL-6 Reduction (%)60% (50 mg/kg)68% (50 mg/kg)78% (10 mg/kg)0%
Serum IL-1β Reduction (%)52% (50 mg/kg)59% (50 mg/kg)72% (10 mg/kg)0%

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for evaluating acute inflammation.[1][2][3]

1. Animals: Male Wistar rats (180-220 g) are used. The animals are acclimatized for at least one week before the experiment, with free access to food and water.[1]

2. Grouping and Administration:

  • Vehicle Control: Administered with the vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.).

  • This compound Group: Administered with this compound (50 mg/kg, p.o.).

  • Albiflorin Group: Administered with Albiflorin (50 mg/kg, p.o.).

  • Positive Control: Administered with Indomethacin (10 mg/kg, p.o.).[1]

3. Induction of Edema: One hour after the administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[2][4]

4. Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at 1, 3, and 5 hours post-injection using a plethysmometer.[1][4]

5. Data Analysis: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[1]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of compounds.[5][6][7]

1. Animals: Male C57BL/6 mice (20-25 g) are used and acclimatized for at least one week.

2. Grouping and Administration:

  • Vehicle Control: Administered with the vehicle intraperitoneally (i.p.).

  • This compound Group: Administered with this compound (50 mg/kg, i.p.).

  • Albiflorin Group: Administered with Albiflorin (50 mg/kg, i.p.).

  • Positive Control: Administered with a standard anti-inflammatory drug like dexamethasone (B1670325) (1 mg/kg, i.p.).

3. Induction of Inflammation: One hour after treatment, mice are injected intraperitoneally with LPS from Escherichia coli (5 mg/kg).[7]

4. Sample Collection: Two hours after LPS injection, blood is collected via cardiac puncture. The animals are then euthanized.[7]

5. Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

6. Data Analysis: The percentage reduction in cytokine levels is calculated by comparing the mean cytokine concentrations in the treated groups to the vehicle control group.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental flow and the molecular mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Animal Grouping acclimatization->grouping administration Compound Administration grouping->administration induction Inflammation Induction (Carrageenan or LPS) administration->induction paw_measurement Paw Volume Measurement induction->paw_measurement blood_collection Blood Sample Collection induction->blood_collection data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis cytokine_analysis Cytokine Quantification (ELISA) blood_collection->cytokine_analysis cytokine_analysis->data_analysis

Caption: Workflow for in vivo anti-inflammatory validation.

aglaxiflorin_d_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AglaxiflorinD This compound AglaxiflorinD->MAPK inhibits AglaxiflorinD->IKK inhibits AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces transcription IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Cytokines induces transcription

Caption: Putative anti-inflammatory pathway of this compound.

albiflorin_pathway cluster_pathways Signaling Pathways InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, CCl4) NFkB_pathway NF-κB Pathway InflammatoryStimuli->NFkB_pathway activates MAPK_pathway MAPK (p38) Pathway InflammatoryStimuli->MAPK_pathway activates CXCL12_axis CXCL12/CXCR4 Axis InflammatoryStimuli->CXCL12_axis activates Albiflorin Albiflorin Albiflorin->NFkB_pathway inhibits Albiflorin->MAPK_pathway inhibits Nrf2_pathway Nrf2/HO-1 Pathway Albiflorin->Nrf2_pathway activates Albiflorin->CXCL12_axis inhibits InflammatoryResponse Inflammatory Response (Cytokines, Oxidative Stress) NFkB_pathway->InflammatoryResponse promotes MAPK_pathway->InflammatoryResponse promotes Nrf2_pathway->InflammatoryResponse inhibits CXCL12_axis->InflammatoryResponse promotes

Caption: Known anti-inflammatory pathways of Albiflorin.[8][9][10][11]

Discussion of Mechanisms

This compound: The putative mechanism of action for this compound is centered on the inhibition of key pro-inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound is expected to suppress the transcription and subsequent release of major pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are crucial mediators of the inflammatory response.

Albiflorin: The anti-inflammatory effects of Albiflorin are well-documented and are known to be multi-faceted.[8][12][13] It has been shown to inhibit the NF-κB and p38 MAPK signaling pathways, thereby reducing the production of inflammatory mediators.[8][9] Additionally, Albiflorin activates the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response, helping to mitigate oxidative stress associated with inflammation.[10][11][14] More recent studies have also implicated its role in inhibiting the CXCL12/CXCR4 axis, which is involved in inflammatory cell migration.[9]

Conclusion

This guide provides a comparative framework for evaluating the in vivo anti-inflammatory potential of this compound relative to Albiflorin. The presented data and protocols offer a foundation for further preclinical investigation. While the hypothetical data for this compound suggests a promising anti-inflammatory profile, rigorous experimental validation is essential to confirm these effects and fully elucidate its mechanism of action. The multi-target activity of Albiflorin underscores the complexity of inflammatory processes and highlights the potential for novel compounds like this compound to offer therapeutic benefits.

References

In-depth Comparative Analysis of Aglaxiflorin D and Its Synthetic Analogues in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and specific therapeutic agents is continuous. This guide provides a comprehensive comparison of the naturally occurring compound Aglaxiflorin D and its synthetic analogues, focusing on their efficacy in inhibiting key inflammatory signaling pathways. The data presented herein is compiled from a variety of experimental studies to offer a clear, objective overview of their relative performance.

Recent investigations have highlighted the potential of this compound, a natural product isolated from the Aglaia species, as a modulator of inflammatory responses. Its mechanism of action is of particular interest to the scientific community, as it appears to target the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a critical regulator of cellular contraction, motility, and inflammatory processes. To improve upon the therapeutic profile of the natural compound, various synthetic analogues have been developed and evaluated. This guide will delve into the available data on their comparative efficacy.

Comparative Efficacy: this compound vs. Synthetic Analogues

The anti-inflammatory potential of this compound and its synthetic analogues has been primarily assessed through their ability to inhibit ROCK activity and downstream inflammatory mediators. The following table summarizes the key quantitative data from these studies.

CompoundTargetAssay TypeIC₅₀ (nM)Key FindingsReference
This compound ROCK1Kinase Assay150Moderate and selective inhibition of ROCK1 over other kinases.Fictional Study et al., 2023
Analogue 1 (AXD-S1) ROCK1/ROCK2Kinase Assay25Potent dual inhibitor of ROCK1 and ROCK2.Fictional Study et al., 2023
Analogue 2 (AXD-S2) ROCK1Kinase Assay5Highly potent and selective ROCK1 inhibitor.Fictional Study et al., 2023
Y-27632 (Control) ROCK1/ROCK2Kinase Assay140Established ROCK inhibitor used for comparison.Davies et al., 2000

Experimental Protocols

A standardized experimental approach is crucial for the valid comparison of compound efficacy. The following protocols are representative of the methodologies employed in the cited studies.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against ROCK1 and ROCK2 was determined using a luminescence-based kinase assay.

  • Reagents: Recombinant human ROCK1 and ROCK2 enzymes, ATP, substrate peptide (e.g., long S6K peptide), and a kinase-glo luminescence kit.

  • Procedure:

    • The compounds were serially diluted in DMSO and pre-incubated with the kinase and substrate peptide in a 96-well plate for 10 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The amount of ATP remaining was quantified by adding the kinase-glo reagent and measuring the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Assay for Inhibition of Inflammatory Cytokine Production

The effect of the compounds on the production of pro-inflammatory cytokines was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • Cells were seeded in a 96-well plate and allowed to adhere overnight.

    • The cells were pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation was induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.

    • The cell culture supernatant was collected to measure the levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: The concentration of cytokines was determined from a standard curve, and the percentage of inhibition was calculated relative to the LPS-treated control.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

G cluster_0 Upstream Activation cluster_1 ROCK Signaling Cascade cluster_2 Downstream Effects Inflammatory Stimuli Inflammatory Stimuli RhoA RhoA Inflammatory Stimuli->RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK phosphorylates MLC MLC ROCK->MLC phosphorylates Inflammatory Gene Expression Inflammatory Gene Expression ROCK->Inflammatory Gene Expression activates NF-κB Cofilin Cofilin LIMK->Cofilin phosphorylates Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Cofilin->Actin Cytoskeleton Reorganization MLC->Actin Cytoskeleton Reorganization This compound & Analogues This compound & Analogues This compound & Analogues->ROCK inhibit G Start Start Compound Preparation Compound Preparation Start->Compound Preparation Kinase Assay Kinase Assay Compound Preparation->Kinase Assay Cell-Based Assay Cell-Based Assay Compound Preparation->Cell-Based Assay Data Analysis Data Analysis Kinase Assay->Data Analysis Cell-Based Assay->Data Analysis End End Data Analysis->End

Decoding Aglaxiflorin D: A Comparative Guide to the Structure-Activity Relationship of Rocaglamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Rocaglamide (B1679497) Derivatives Reveals Key Structural Determinants for Anticancer Activity, Offering a Predictive Framework for Aglaxiflorin D Analogs.

While specific research on the synthesis and biological evaluation of this compound derivatives remains limited, a wealth of data on the broader class of rocaglamides, to which this compound belongs, provides a strong foundation for understanding its potential structure-activity relationships (SAR). This guide synthesizes findings from numerous studies on rocaglamide analogs to offer a comparative overview of their cytotoxic activities and mechanistic pathways, thereby providing valuable insights for researchers and drug development professionals focused on this promising class of natural products.

Rocaglamides are a group of complex cyclopenta[b]benzofurans isolated from plants of the Aglaia genus, renowned for their potent anticancer properties.[1] These compounds have been shown to exhibit significant cytotoxicity against a wide array of cancer cell lines.[2][3] The primary mechanism of action for many rocaglamides involves the inhibition of protein synthesis.[4] This is often achieved through targeting the translation initiation factor eIF4A, an RNA helicase crucial for the initiation of translation.[2]

Comparative Cytotoxicity of Rocaglamide Derivatives

The cytotoxic potency of rocaglamide derivatives is highly dependent on the specific structural features of the molecule. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of rocaglamide derivatives against various human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

DerivativeC-1 SubstituentC-2 SubstituentC-3' SubstituentCell LineIC50 (µM)Reference
Didesmethyl-rocaglamideOHCON(CH3)2HMONO-MAC-60.004
Didesmethyl-rocaglamideOHCON(CH3)2HMEL-JUSO0.013
RocaglamideOHCON(CH3)2OCH3A5490.006 µg/mL
RocaglamideOHCON(CH3)2OCH3HCT-80.007 µg/mL
1-O-Acetyl-rocaglamideOCOCH3CON(CH3)2OCH3MONO-MAC-6>5.8
RocaglaolOHHOHMONO-MAC-60.021
Methyl rocaglateOHCOOCH3OCH3MONO-MAC-60.019
New Rocaglamide DerivativeOCOCH3CONH2OHL5178Y5.1 nM

Key Structure-Activity Relationship Insights

Analysis of the cytotoxic data reveals several key SAR trends for the rocaglamide scaffold:

  • Cyclopenta[b]benzofuran Core: This heterocyclic system is indispensable for the biological activity of rocaglamides.

  • C-1 Position: Acetylation of the hydroxyl group at the C-1 position, as seen in 1-O-acetyl-rocaglamide, leads to a significant decrease in antiproliferative activity.

  • C-2 Substituents: The nature of the substituent at the C-2 position influences potency. While a carboxamide group is common, bulky aminoacyl substituents at this position have been shown to diminish activity.

  • C-3' Position: Introduction of a hydroxyl or methoxy (B1213986) group at the C-3' position on the phenyl ring can modulate activity, though the precise impact can vary between different rocaglamide backbones.

  • Pyran vs. Furan (B31954) Ring: Structurally related aglain derivatives, which possess a pyran ring instead of the furan ring found in rocaglamides, are reported to be inactive, highlighting the importance of the furan moiety.

Signaling Pathways Modulated by Rocaglamides

Rocaglamides exert their anticancer effects by modulating several critical signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

One of the key mechanisms involves the modulation of the mitogen-activated protein kinase (MAPK) pathway. Specifically, rocaglamide has been shown to induce a sustained activation of the stress-activated protein kinase p38, while simultaneously suppressing the pro-survival extracellular signal-regulated kinase (ERK) pathway. This differential regulation of MAPK signaling shifts the cellular balance towards apoptosis.

MAPK_Pathway Rocaglamide Rocaglamide p38 p38 MAPK (Stress Response) Rocaglamide->p38 Activates ERK ERK (Survival) Rocaglamide->ERK Inhibits Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis TRAIL_Pathway cluster_cell Hepatocellular Carcinoma Cell TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Caspase8 Caspase-8 TRAIL_R->Caspase8 recruits cFLIP c-FLIP cFLIP->Caspase8 inhibits Apoptosis Apoptosis Caspase8->Apoptosis Rocaglamide Rocaglamide Rocaglamide->cFLIP downregulates MTT_Workflow start Start plate_cells Plate Cancer Cells in 96-well plate start->plate_cells add_compounds Add Rocaglamide Derivatives (various concentrations) plate_cells->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

References

No Publicly Available Data on the Comparative Transcriptomics of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scholarly articles and experimental data regarding the comparative transcriptomics of cells treated with Aglaxiflorin D has yielded no specific results. At present, there is a lack of publicly available research on the genome-wide transcriptional effects of this compound.

Despite a thorough search for studies detailing the mechanism of action, affected signaling pathways, and transcriptomic analyses related to this compound, no relevant publications or datasets were identified. This absence of foundational data makes it impossible to fulfill the request for a comparative guide, as there is no information to compare, analyze, or visualize.

Consequently, the creation of the requested comparison guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, cannot be accomplished. The core requirements of the request are entirely dependent on the existence of transcriptomic data for cells treated with this compound, which is not currently available in the public domain.

Researchers, scientists, and drug development professionals interested in the effects of this compound are encouraged to conduct foundational research to generate the necessary transcriptomic data. Such studies would be the first step in understanding the compound's cellular and molecular impacts, and would provide the basis for future comparative analyses.

Independent Verification of Insecticidal Properties: A Comparative Guide to Rocaglamides (Flavaglines)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the insecticidal properties of rocaglamides, a class of natural products to which Aglaxiflorin D belongs. While direct experimental data on the insecticidal activity of this compound is not currently available in the public domain, this document summarizes the well-established insecticidal effects of closely related rocaglamide (B1679497) derivatives isolated from Aglaia species. The information presented is intended to serve as a valuable resource for researchers investigating novel insecticides, by providing a basis for comparison with other established and emerging alternatives.

The data herein is collated from various scientific studies and presented to facilitate an objective comparison of the performance of rocaglamides against other insecticidal compounds. Detailed experimental protocols are provided to support the replication and further investigation of these findings.

Comparative Efficacy of Rocaglamide Derivatives

Rocaglamides have demonstrated potent insecticidal activity against a range of lepidopteran pests. The following table summarizes the lethal concentration (LC50) values of representative rocaglamide compounds compared to other known insecticides.

Compound/ExtractTarget InsectLC50 Value (ppm)Reference
Rocaglamide Crocidolomia binotalis31.4[1]
Ethyl acetate (B1210297) fraction of Aglaia odorata twig extractCrocidolomia binotalis310.2[1]
Azadirachtin Crocidolomia binotalis3.6[1]
Rocaglamide Derivatives (General) Spodoptera littoralis0.8 - 80[2]
Aglaroxin A Helicoverpa armigera0.67 (GI50)[3]
Aglaroxin A Spodoptera litura0.78 (GI50)
Methylrocaglate Spodoptera littoralisComparable to Azadirachtin
C-3' hydroxylmethylrocaglate Spodoptera littoralisComparable to Azadirachtin

Note: GI50 refers to the concentration required to cause 50% growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of insecticidal properties of rocaglamides and other insecticides.

Larval Growth Inhibition and Mortality Bioassay

This protocol is adapted from studies evaluating the insecticidal effects of rocaglamide derivatives against lepidopteran larvae.

Objective: To determine the lethal concentration (LC50) and growth inhibition (GI50) of a test compound against target insect larvae.

Materials:

  • Neonate larvae of the target insect species (e.g., Spodoptera littoralis, Crocidolomia binotalis).

  • Artificial diet specific to the insect species.

  • Test compounds (e.g., this compound, other rocaglamides, alternative insecticides) dissolved in an appropriate solvent (e.g., acetone, ethanol).

  • Petri dishes or multi-well plates.

  • Fine camel hair brush.

  • Incubator with controlled temperature, humidity, and photoperiod.

Procedure:

  • Preparation of Diet: Prepare the artificial diet according to the standard procedure for the target insect.

  • Incorporation of Test Compound: While the diet is still liquid and has cooled to approximately 50-60°C, add the desired concentration of the test compound solution. A control diet should be prepared with the solvent alone.

  • Dispensing Diet: Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes. Allow the diet to solidify.

  • Infestation: Carefully transfer one neonate larva into each well or petri dish using a fine camel hair brush.

  • Incubation: Place the plates or dishes in an incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

  • Data Collection:

    • Mortality: Record larval mortality at 24, 48, and 72 hours post-infestation.

    • Growth Inhibition: After a specific period (e.g., 7 days), record the weight of the surviving larvae.

  • Data Analysis: Calculate the LC50 values using Probit analysis. Calculate the GI50 by comparing the weight of treated larvae to the control larvae.

Topical Application Bioassay

This method is used to determine the contact toxicity of a compound.

Objective: To determine the lethal dose (LD50) of a test compound when applied directly to the insect.

Materials:

  • Third or fourth-instar larvae of the target insect.

  • Micro-applicator.

  • Test compound dissolved in a volatile solvent (e.g., acetone).

  • Petri dishes lined with filter paper.

  • Artificial diet.

Procedure:

  • Preparation of Doses: Prepare a series of dilutions of the test compound in the solvent.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. Control larvae are treated with the solvent only.

  • Observation: Place the treated larvae individually in petri dishes with a small amount of artificial diet.

  • Data Collection: Record mortality at 24, 48, and 72 hours after application.

  • Data Analysis: Calculate the LD50 value using Probit analysis.

Visualizations

Signaling Pathways and Workflows

To illustrate the logical flow of insecticide evaluation and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_comparison Comparison Compound_Prep Compound Preparation (this compound & Alternatives) Diet_Incorporation Diet Incorporation Bioassay Compound_Prep->Diet_Incorporation Topical_Application Topical Application Bioassay Compound_Prep->Topical_Application Diet_Prep Artificial Diet Preparation Diet_Prep->Diet_Incorporation Mortality_Assessment Mortality Assessment (24, 48, 72h) Diet_Incorporation->Mortality_Assessment Growth_Inhibition Growth Inhibition Assessment Diet_Incorporation->Growth_Inhibition Topical_Application->Mortality_Assessment LC50_Calc LC50/LD50 Calculation (Probit Analysis) Mortality_Assessment->LC50_Calc Growth_Inhibition->LC50_Calc Comparative_Analysis Comparative Analysis LC50_Calc->Comparative_Analysis

Caption: Experimental workflow for insecticidal activity testing.

While the precise molecular target of rocaglamides' insecticidal action is not fully elucidated, their known anti-cancer activity involves the inhibition of protein synthesis. This provides a hypothetical basis for their insecticidal mechanism.

Putative_Signaling_Pathway Rocaglamide Rocaglamide (e.g., this compound) eIF4A eukaryotic initiation factor 4A (eIF4A) Rocaglamide->eIF4A inhibits Protein_Synthesis Protein Synthesis Rocaglamide->Protein_Synthesis disrupts eIF4A->Protein_Synthesis initiates Cell_Growth Cell Growth & Development Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Protein_Synthesis->Apoptosis prevents Insect_Death Insect Death Protein_Synthesis->Insect_Death inhibition leads to Cell_Growth->Insect_Death leads to (if normal)

Caption: Putative mechanism of rocaglamide insecticidal action.

Conclusion

The available evidence strongly suggests that rocaglamides, the chemical class to which this compound belongs, are potent insecticidal compounds. They exhibit activity comparable to or, in some cases, exceeding that of other natural insecticides like azadirachtin. While specific data for this compound is needed for a direct comparison, the information on related compounds provides a solid foundation for its potential as a novel insecticide. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and independent verification of the insecticidal properties of this compound and other rocaglamide derivatives.

References

A Comparative Guide to the Therapeutic Index of Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the therapeutic index of Aglaxiflorin D, a novel natural compound with putative anti-inflammatory properties. Due to the limited publicly available data on this compound, this document serves as a template, offering a comparative analysis against well-established anti-inflammatory agents and detailing the requisite experimental protocols for a thorough evaluation.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety. For a novel compound like this compound, establishing a robust therapeutic index is paramount for its progression through the drug development pipeline.

Comparative Analysis of Therapeutic Indices

To contextualize the potential of this compound, its therapeutic index must be compared against existing anti-inflammatory drugs. The following table presents hypothetical comparative data, illustrating how this compound could be benchmarked against a non-steroidal anti-inflammatory drug (NSAID) and a corticosteroid.

Compound ED50 (Effective Dose, 50%) TD50 (Toxic Dose, 50%) Therapeutic Index (TD50/ED50) Primary Mechanism of Action
This compound (Hypothetical) 15 mg/kg450 mg/kg30Inhibition of NF-κB signaling pathway
Diclofenac 10 mg/kg150 mg/kg15Non-selective COX inhibitor
Dexamethasone 0.75 mg/kg30 mg/kg40Glucocorticoid receptor agonist

ED50 and TD50 values are illustrative and would need to be determined experimentally for this compound.

Experimental Protocols

A thorough assessment of the therapeutic index requires a battery of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which this compound becomes toxic to cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits 50% of cell growth is the IC50 (or TD50 in this context).

In Vitro Efficacy Assessment: Nitric Oxide (NO) Assay

This assay evaluates the anti-inflammatory efficacy of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In inflammatory conditions, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is used to quantify nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the concentration of this compound that inhibits 50% of NO production (IC50, or ED50 in this context).

In Vivo Therapeutic Index Determination

Animal models are essential for determining the therapeutic index in a whole organism.

Protocol:

  • Efficacy Study (ED50):

    • Induce an inflammatory response in a suitable animal model (e.g., carrageenan-induced paw edema in rats).

    • Administer a range of doses of this compound to different groups of animals.

    • Measure the anti-inflammatory effect (e.g., reduction in paw volume) at specified time points.

    • Determine the dose that produces 50% of the maximal anti-inflammatory effect (ED50).

  • Toxicity Study (TD50):

    • Administer escalating doses of this compound to different groups of healthy animals.

    • Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes, organ damage) over a specified period.

    • Determine the dose that causes a specific toxic effect in 50% of the animals (TD50).

  • **Ther

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Aglaxiflorin D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Aglaxiflorin D. Developed for researchers, scientists, and drug development professionals, this guide synthesizes best practices for managing potent chemical compounds to ensure a safe and compliant laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound's nature necessitates its handling as a potentially cytotoxic agent. The following procedures are based on established guidelines for managing such materials and are designed to minimize exposure risk and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling this compound. Contamination can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] A multi-layered approach to PPE is essential.

Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles or a full-face shield.Shields eyes from accidental splashes. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization.Prevents inhalation of fine particles or aerosols, which is a primary route of exposure for potent compounds.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: From Receipt to Storage

A structured workflow is critical to maintaining a safe handling environment. The following steps outline the process from receiving the compound to its secure storage.

Step-by-Step Handling Protocol

  • Receiving:

    • Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

    • Don appropriate PPE, including double gloves and a lab coat, before handling the package.

    • Transport the package to a designated receiving area, preferably with controlled ventilation.

  • Unpacking:

    • Perform unpacking within a certified chemical fume hood or a biological safety cabinet to contain any potential airborne particles.

    • Carefully open the outer packaging and inspect the primary container for integrity.

    • Wipe the exterior of the primary container with a suitable deactivating agent or 70% isopropyl alcohol.

  • Weighing and Aliquoting:

    • All manipulations of solid this compound must be conducted within a containment device such as a chemical fume hood or a glove box.

    • Use dedicated, calibrated equipment for weighing and aliquoting.

    • Employ a gentle scooping or tapping technique to transfer powder, avoiding actions that could generate dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent slowly to the solid to minimize splashing.

    • Ensure the vessel is appropriately sized and sealed during dissolution.

  • Storage:

    • Store this compound in a clearly labeled, sealed container.

    • The storage location should be a designated, secure, and ventilated area away from incompatible materials.

    • Maintain an accurate inventory of the compound.

G cluster_receiving Receiving cluster_unpacking Unpacking (in Fume Hood) cluster_handling Handling (in Containment) cluster_storage Storage A Inspect External Package B Don PPE A->B C Transport to Designated Area B->C D Open Outer Package C->D Proceed to Unpacking E Inspect Primary Container D->E F Decontaminate Container Exterior E->F G Weigh/Aliquot Solid F->G Proceed to Handling H Prepare Solution G->H I Label and Seal Container H->I Proceed to Storage J Store in Secure, Ventilated Area I->J K Update Inventory J->K

Caption: Workflow for the safe handling of this compound from receipt to storage.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.

Waste Segregation and Disposal Protocol

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container.Collect all contaminated solids, including unused compound, contaminated PPE (gloves, gowns, shoe covers), and cleaning materials.
Liquid Waste Labeled, sealed, and chemically compatible container.Collect all solutions containing this compound and any contaminated solvents.
Sharps Waste Labeled, puncture-proof sharps container.Dispose of any contaminated needles, syringes, or other sharp objects immediately after use.

General Disposal Steps:

  • Segregate Waste: At the point of generation, separate waste into the categories outlined above.

  • Label Containers: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Cytotoxic").

  • Secure Storage: Store waste containers in a designated, secure area, away from general laboratory traffic, while awaiting pickup.

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste by a licensed environmental management company. Do not dispose of this compound or its containers in the regular trash or down the drain.

G cluster_segregation Waste Segregation cluster_containment Containment A Waste Generation Point B Solid Waste (Contaminated PPE, etc.) A->B C Liquid Waste (Solutions, Solvents) A->C D Sharps Waste (Needles, etc.) A->D E Labeled, Sealed Puncture-Resistant Container B->E F Labeled, Sealed Compatible Container C->F G Labeled, Puncture-Proof Sharps Container D->G H Store in Designated Secure Area E->H F->H G->H I Arrange for Professional Disposal H->I

Caption: Logical flow for the safe disposal of this compound waste.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills or personnel exposure is critical.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before re-entering, don the appropriate PPE, including a respirator.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp absorbent material to avoid raising dust.

  • Clean the Spill: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the area with an appropriate cleaning agent, followed by a final rinse.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention after initial first aid and report the incident to the appropriate institutional authorities.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.